3-(2-Methoxyphenyl)-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-8(10)9-6-7-11-12-9/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGJCMICASHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371583 | |
| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59843-63-9 | |
| Record name | 3-(2-Methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3-(2-Methoxyphenyl)-1H-pyrazole from 1,3-diketones
An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyphenyl)-1H-pyrazole from 1,3-Diketones
Abstract
This technical guide provides a comprehensive, research-level overview of the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The primary synthetic pathway detailed herein is the classical Paal-Knorr pyrazole synthesis, commencing from a 1,3-diketone precursor. This document delves into the strategic considerations for precursor synthesis, the mechanistic underpinnings of the core cyclocondensation reaction, detailed experimental protocols, and methods for characterization and optimization. The content is designed for researchers, chemists, and professionals in the pharmaceutical sciences, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are considered "privileged scaffolds" in medicinal chemistry.[1] Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging with a wide array of biological targets through hydrogen bonding, metal chelation, and hydrophobic interactions. The incorporation of specific aryl substituents, such as the 2-methoxyphenyl group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, making compounds like this compound valuable building blocks in the design of novel therapeutics.
The most robust and widely adopted method for constructing the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] This approach, rooted in the pioneering work of Knorr, offers a straightforward and efficient route to a diverse range of substituted pyrazoles.[5][6] This guide will focus on the practical application of this strategy for the synthesis of the title compound.
A Note on Nomenclature: The direct synthesis from the most accessible 1,3-diketone precursor, 1-(2-methoxyphenyl)butane-1,3-dione, yields 3-(2-methoxyphenyl)-5-methyl-1H-pyrazole . For clarity and practical applicability, this guide will detail the synthesis of this specific, commonly synthesized derivative. The principles and protocols described are readily adaptable for other analogs.
Part 1: Retrosynthetic Strategy and Precursor Synthesis
A logical retrosynthetic analysis of the target pyrazole reveals the two primary synthons: a 1,3-diketone and hydrazine. The key is securing the requisite diketone, 1-(2-methoxyphenyl)butane-1,3-dione .
Caption: Retrosynthetic analysis of the target pyrazole.
The synthesis of the 1,3-diketone precursor is typically achieved via a base-mediated Claisen condensation between 2'-methoxyacetophenone and an acetylating agent like ethyl acetate.
Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)butane-1,3-dione
This protocol describes a standard procedure for synthesizing the diketone precursor.[7]
Materials:
-
2'-Methoxyacetophenone
-
Ethyl acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes, Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove mineral oil and suspend it in anhydrous THF.
-
Addition of Reactants: A solution of 2'-methoxyacetophenone (1.0 equivalent) and ethyl acetate (2.5 equivalents) in anhydrous THF is added dropwise to the stirred NaH suspension at room temperature.
-
Reaction: A vigorous reaction with hydrogen gas evolution will be observed. After the initial reaction subsides, the mixture is heated to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting ketone.
-
Quenching: The reaction mixture is cooled in an ice bath, and the excess NaH is carefully quenched by the slow addition of water, followed by 1 M HCl until the solution is acidic (pH ~2-3).
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1,3-diketone.
-
Purification: The crude product is purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford 1-(2-methoxyphenyl)butane-1,3-dione as a solid or oil.[8]
Part 2: The Paal-Knorr Pyrazole Synthesis: Mechanistic Insights
The core of the synthesis is the Paal-Knorr reaction, a cyclocondensation that forms the aromatic pyrazole ring. The reaction proceeds under mildly acidic or neutral conditions, often in a protic solvent like ethanol.[5][6]
The mechanism involves a sequence of nucleophilic attacks and dehydrations:
-
Initial Attack: One of the nitrogen atoms of hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-diketone. Due to the electronic influence of the methoxy-substituted aryl ring, the initial attack preferentially occurs at the acetyl carbonyl, which is sterically less hindered and electronically more accessible.
-
Intermediate Formation: This attack forms a carbinolamine intermediate, which readily dehydrates to form a hydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Final Dehydration: This cyclization yields a non-aromatic dihydroxypyrazole intermediate, which undergoes a final dehydration step to form the stable, aromatic 3-(2-methoxyphenyl)-5-methyl-1H-pyrazole ring.
Caption: Simplified mechanism of the Paal-Knorr pyrazole synthesis.
Part 3: Experimental Protocol for Pyrazole Synthesis
This protocol details the cyclocondensation step.
Materials:
-
1-(2-Methoxyphenyl)butane-1,3-dione[9]
-
Hydrazine hydrate (or hydrazine sulfate with a base)
-
Absolute Ethanol
-
Glacial acetic acid (catalytic amount, optional)
-
Ice-cold water
-
Hexanes, Ethyl acetate for recrystallization
Procedure:
-
Dissolution: Dissolve 1-(2-methoxyphenyl)butane-1,3-dione (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a condenser and magnetic stirrer.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction, though it often proceeds well without it.[10]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC (typically 2-4 hours).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold water with stirring. The product will often precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration, washing with cold water.
-
Purification: The crude pyrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-(2-methoxyphenyl)-5-methyl-1H-pyrazole.
Caption: Experimental workflow for pyrazole synthesis.
Part 4: Product Characterization
Confirming the identity and purity of the synthesized 3-(2-methoxyphenyl)-5-methyl-1H-pyrazole is critical. Standard analytical techniques are employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group (~3.9 ppm, singlet, 3H), methyl group on the pyrazole ring (~2.3 ppm, singlet, 3H), aromatic protons of the methoxyphenyl ring (multiplets, 6.8-7.5 ppm, 4H), the pyrazole C4-H (~6.4 ppm, singlet, 1H), and a broad singlet for the N-H proton (>12 ppm).[11][12] |
| ¹³C NMR | Resonances for the methyl carbon, methoxy carbon, aromatic carbons, and the three distinct pyrazole ring carbons. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (broad, ~3200-3400 cm⁻¹), C-H aromatic stretching (~3100 cm⁻¹), C=N and C=C stretching in the aromatic region (~1450-1600 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹).[13] |
| Mass Spec. | A molecular ion peak [M]+ corresponding to the calculated molecular weight of C₁₁H₁₂N₂O (188.23 g/mol ). |
Part 5: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction; formation of side products; loss during workup. | Increase reflux time or temperature. Ensure pH is near neutral or slightly acidic. Optimize precipitation/recrystallization conditions to minimize loss. |
| Regioisomer Formation | The unsymmetrical nature of the diketone allows for the formation of the 5-aryl-3-methyl isomer. | While often highly regioselective, the product mixture can be analyzed by ¹H NMR or HPLC. Reaction conditions (solvent, temperature) can be altered to favor the desired isomer. The reaction of aryl alkyl 1,3-diketones with hydrazine typically favors the formation of 3-aryl-5-alkylpyrazoles.[1] |
| Purification Difficulty | Oily product; impurities with similar polarity. | If recrystallization fails, employ column chromatography. Ensure starting materials are fully consumed to simplify purification. |
Conclusion
The synthesis of this compound derivatives via the Paal-Knorr condensation of 1,3-diketones with hydrazine is a highly reliable, efficient, and versatile methodology. It relies on accessible starting materials and follows a well-understood reaction mechanism, making it a cornerstone reaction for medicinal chemists. By carefully controlling the synthesis of the diketone precursor and the conditions of the final cyclization, researchers can readily access this valuable heterocyclic scaffold for application in drug discovery and development programs.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. rsc.org [rsc.org]
- 8. 1-(2-Methoxyphenyl)butane-1,3-dione | C11H12O3 | CID 10465171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(2-METHOXY-PHENYL)-BUTANE-1,3-DIONE | 56290-53-0 [chemicalbook.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
starting materials for 3-(2-Methoxyphenyl)-1H-pyrazole synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-(2-Methoxyphenyl)-1H-pyrazole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the primary synthetic routes and requisite starting materials for the preparation of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] We will dissect two principal and field-proven strategies: the Knorr pyrazole synthesis, proceeding through a 1,3-dicarbonyl intermediate, and the cyclocondensation of an α,β-unsaturated carbonyl compound (chalcone derivative). This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the methodologies to guide rational synthesis design.
Introduction: The Significance of the Pyrazole Core
The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in modern pharmacology.[3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The specific substitution pattern, as in this compound, fine-tunes its steric and electronic profile, making it a key building block in the development of targeted therapeutics, including anti-inflammatory agents and kinase inhibitors.[1][4]
The successful synthesis of this target molecule hinges on the strategic selection of appropriate starting materials. The choice of precursors directly dictates the reaction pathway, influences yield and purity, and determines the overall efficiency of the synthesis. This guide will explore the foundational starting materials and the chemical logic underpinning their conversion to the final pyrazole product.
Primary Synthetic Strategies and Core Starting Materials
The construction of the pyrazole ring is most commonly achieved via the cyclocondensation of a binucleophile, typically hydrazine, with a three-carbon electrophilic synthon.[5][6] The two dominant approaches tailored for the synthesis of this compound are detailed below.
Strategy 1: The Knorr Pyrazole Synthesis via a 1,3-Dicarbonyl Intermediate
First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and reliable methods for pyrazole synthesis.[3][7][8] The core principle is the condensation of a 1,3-dicarbonyl compound with hydrazine or one of its derivatives.[9]
Core Starting Materials:
-
Binucleophile: Hydrazine Hydrate (H₂N-NH₂·H₂O) or Hydrazine Hydrochloride.
-
Three-Carbon Synthon: 1-(2-methoxyphenyl)butane-1,3-dione.
The structure of the 1,3-dicarbonyl precursor is critical as it directly maps onto the final product. The 2-methoxyphenyl group attached to one carbonyl carbon will ultimately reside at the 3-position of the pyrazole ring, while the methyl group from the acetyl end will occupy the 5-position.
This essential dicarbonyl starting material is not commonly available commercially and must be synthesized, typically via a Claisen condensation.
Starting Materials for the Precursor:
-
Ketone: 2'-Methoxyacetophenone
-
Ester: Ethyl acetate
-
Base: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is required to deprotonate the α-carbon of the ester.
The reaction involves the base-mediated condensation of 2'-methoxyacetophenone with ethyl acetate to form the β-diketone. 2'-Methoxyacetophenone itself can be prepared by the methylation of o-hydroxyacetophenone.[10][11]
The reaction mechanism is a well-established sequence of condensation and cyclization.[8][12]
-
Initial Condensation: One nitrogen atom of hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The aryl-substituted carbonyl is generally more electrophilic and reacts first.
-
Hydrazone Formation: Following the initial attack, a molecule of water is eliminated to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration and Aromatization: The resulting cyclic hemiaminal intermediate readily dehydrates to yield the stable, aromatic pyrazole ring.[13]
A critical consideration with unsymmetrical diketones is the potential for the formation of regioisomers.[13] The reaction conditions, particularly pH, can influence which carbonyl group is attacked first, thereby affecting the final product ratio.[14]
Step A: Synthesis of 1-(2-methoxyphenyl)butane-1,3-dione
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.
-
To this solution, add 2'-methoxyacetophenone (1.0 eq).
-
Add ethyl acetate (1.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold dilute hydrochloric acid to neutralize the base and precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure 1,3-dione.
Step B: Synthesis of this compound
-
Dissolve 1-(2-methoxyphenyl)butane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.[9]
-
Add hydrazine hydrate (1.1 eq) to the solution. A catalytic amount of acid (if not using acetic acid as the solvent) can accelerate the reaction.[7]
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture and reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and purify by column chromatography or recrystallization to obtain 3-(2-Methoxyphenyl)-5-methyl-1H-pyrazole.
Strategy 2: Synthesis from α,β-Unsaturated Carbonyl Intermediates
An alternative and powerful strategy involves the reaction of hydrazine with α,β-unsaturated ketones, commonly known as chalcones.[5][15] This method first forms a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.
Core Starting Materials:
-
Binucleophile: Hydrazine Hydrate (H₂N-NH₂·H₂O).
-
Three-Carbon Synthon: A chalcone derivative, such as (E)-1-(2-methoxyphenyl)-3-arylprop-2-en-1-one.
Chalcones are readily synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone.[16]
Starting Materials for the Precursor:
-
Ketone: 2'-Methoxyacetophenone
-
Aldehyde: An appropriate aromatic or aliphatic aldehyde (e.g., benzaldehyde).
-
Catalyst: Aqueous sodium hydroxide or potassium hydroxide.
-
Michael Addition: The reaction initiates with a conjugate (Michael) addition of one of the hydrazine nitrogens to the β-carbon of the α,β-unsaturated system.
-
Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the carbonyl carbon, forming a five-membered pyrazoline ring.
-
Oxidation: The resulting pyrazoline is not aromatic. Aromatization is achieved through an oxidation step, which can occur in situ or as a separate step, to yield the final pyrazole. Various oxidizing agents can be employed, or air oxidation may suffice under certain conditions.
Step A: Synthesis of (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one (Example Chalcone)
-
Dissolve 2'-methoxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a flask.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 20-40%) to the stirred mixture at room temperature.[17]
-
Continue stirring for 2-4 hours. A precipitate will typically form.
-
Monitor the reaction by TLC. Once the starting materials are consumed, pour the reaction mixture into ice water.
-
Filter the precipitated chalcone, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol if necessary.
Step B: Synthesis of 3-(2-Methoxyphenyl)-5-phenyl-1H-pyrazole
-
Suspend the synthesized chalcone (1.0 eq) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.2 eq) and reflux the mixture for 6-8 hours.
-
Cool the reaction mixture. The product may precipitate directly.
-
If no precipitate forms, pour the mixture into ice water.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Comparative Analysis of Synthetic Strategies
| Feature | Knorr Pyrazole Synthesis | Synthesis from Chalcones |
| Key Precursor | 1,3-Dicarbonyl Compound | α,β-Unsaturated Carbonyl (Chalcone) |
| Starting Materials | 2'-Methoxyacetophenone, Ethyl Acetate, Hydrazine | 2'-Methoxyacetophenone, Aldehyde, Hydrazine |
| Key Intermediate | Hydrazone | Pyrazoline |
| Advantages | High yields, often rapid reaction, direct formation of the aromatic ring.[9] | Readily available starting materials, robust Claisen-Schmidt condensation.[16] |
| Disadvantages | Potential for regioisomer formation with unsymmetrical diketones.[13] The 1,3-dicarbonyl precursor often requires separate synthesis. | Requires an additional oxidation step for aromatization. Can also produce regioisomers depending on the chalcone substitution. |
Visualization of Synthetic Workflows
Overall Synthetic Landscape
Caption: Key synthetic pathways to this compound.
Detailed Knorr Synthesis Workflow
References
- 1. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 11. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]
- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
A Spectroscopic Guide to Rimonabant (SR141716A): Elucidating the Molecular Architecture of a Key Cannabinoid Receptor Antagonist
Introduction
In the landscape of neuropharmacology and drug development, a thorough understanding of a compound's molecular structure is paramount. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for CAS number 168273-06-1, more commonly known as Rimonabant or SR141716A. Initially developed as a potent and selective antagonist for the cannabinoid CB1 receptor, Rimonabant has been a subject of extensive research due to its therapeutic potential in treating obesity and related metabolic disorders.[1][2] Although later withdrawn from the market due to concerns about psychiatric side effects, its value as a research tool remains undiminished, providing a template for the design of new therapeutic agents.[1]
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the spectroscopic data that defines the structure and purity of Rimonabant. By delving into Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we aim to provide a foundational understanding of the experimental methodologies and the interpretation of the resulting data, thereby ensuring scientific integrity and fostering further research.
Chemical Identity
-
Systematic Name: N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide[1]
-
Synonyms: SR141716A, Acomplia, Zimulti[1]
-
CAS Number: 168273-06-1 (free base), 158681-13-1 (hydrochloride)[3][4]
-
Molecular Formula: C₂₂H₂₁Cl₃N₄O[5]
-
Molecular Weight: 463.79 g/mol [5]
Spectroscopic Analysis: A Multi-faceted Approach to Structural Confirmation
The definitive identification and characterization of a complex organic molecule like Rimonabant necessitate a combinatorial approach, employing various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high-fidelity molecular portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Rimonabant, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of its various structural motifs.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum of Rimonabant is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of Rimonabant in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is crucial for high-resolution spectra.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a standard ¹H NMR, a spectral width of 0-14 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are then applied to obtain a clean, interpretable spectrum.
¹H NMR Data Interpretation
While a full, publicly available, and assigned ¹H NMR spectrum is not readily found in the primary literature, a publication by De Meester et al. (2022) provides key chemical shifts in their supplementary information for a closely related derivative.[6] For Rimonabant itself, the expected proton signals can be predicted based on its structure and general chemical shift ranges.
Table 1: Predicted ¹H NMR Chemical Shifts for Rimonabant
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic protons | 7.0 - 8.0 | Multiplets |
| Piperidine protons (α to N) | ~2.7 - 2.9 | Multiplet |
| Piperidine protons (β, γ to N) | ~1.4 - 1.7 | Multiplets |
| Pyrazole-CH₃ | ~2.1 - 2.3 | Singlet |
| NH proton | Variable (broad singlet) | Broad Singlet |
Causality in Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex multiplets in the aromatic region, which arise from the three distinct chlorinated phenyl rings. The use of a deuterated solvent with a well-known residual peak (e.g., DMSO-d₆ at 2.50 ppm) provides an internal reference for accurate chemical shift calibration.
¹³C NMR Spectroscopy
Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in Rimonabant will give rise to a distinct signal in the ¹³C NMR spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters:
-
Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.
-
Acquisition Parameters: A wider spectral width (e.g., 0-200 ppm) is necessary. Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon. A longer acquisition time and a greater number of scans are also common.
Expected ¹³C NMR Data
Based on the structure of Rimonabant, one would expect to observe signals in the following regions:
-
Aromatic Carbons: 120-150 ppm
-
Carbonyl Carbon (C=O): 160-170 ppm
-
Pyrazole Ring Carbons: 110-150 ppm
-
Piperidine Carbons: 20-60 ppm
-
Methyl Carbon (-CH₃): 10-20 ppm
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For Rimonabant, Electrospray Ionization (ESI) is a common technique that allows for the gentle ionization of the molecule, typically yielding the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be used to fragment this ion and provide valuable structural information.
Experimental Protocol: ESI-MS/MS
-
Sample Infusion: A dilute solution of Rimonabant in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) is infused into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, forming ions.
-
Mass Analysis (MS1): The ions are guided into the mass analyzer, where the protonated molecular ion [M+H]⁺ is selected.
-
Collision-Induced Dissociation (CID): The selected precursor ion is directed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen). This induces fragmentation.
-
Mass Analysis (MS2): The resulting fragment ions are then analyzed in a second mass analyzer, generating the MS/MS spectrum.
Mass Spectrometry Data and Fragmentation Pattern
Several studies have reported the mass spectrometric analysis of Rimonabant. The protonated molecular ion [M+H]⁺ is observed at an m/z of 463.[7][8] The most prominent fragmentation pathway observed in tandem MS involves the cleavage of the amide bond, leading to a characteristic product ion at m/z 363.[7][8] Another qualifier fragment has been reported at m/z 300.[9]
Table 2: Key Mass Spectrometry Data for Rimonabant
| Ion | m/z (Observed) |
| [M+H]⁺ | 463 |
| Fragment 1 | 363 |
| Fragment 2 | 300 |
Diagram: Proposed ESI-MS/MS Fragmentation of Rimonabant
Caption: Proposed fragmentation pathway of Rimonabant in ESI-MS/MS.
Trustworthiness of the Protocol: The use of multiple reaction monitoring (MRM) in LC-MS/MS, where specific precursor-to-product ion transitions are monitored, provides a highly selective and sensitive method for the quantification of Rimonabant in complex matrices like plasma.[7][8] This self-validating system ensures that the detected signal is indeed from the target analyte.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for different functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient technique for obtaining the IR spectrum of a solid sample:
-
Sample Placement: A small amount of solid Rimonabant is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: The IR beam is directed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes.
-
Data Output: The detector measures the attenuated IR beam, and the data is processed to generate the IR spectrum.
Expected IR Absorption Bands
Table 3: Expected IR Absorption Bands for Rimonabant
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (Amide) | 3200-3400 | Stretching vibration |
| C-H (Aromatic) | 3000-3100 | Stretching vibration |
| C-H (Aliphatic) | 2850-2960 | Stretching vibration |
| C=O (Amide) | 1630-1680 | Stretching vibration (Amide I band) |
| C=N, C=C (Aromatic/Pyrazole) | 1450-1600 | Ring stretching vibrations |
| C-N | 1000-1350 | Stretching vibration |
| C-Cl | 600-800 | Stretching vibration |
Authoritative Grounding: The interpretation of IR spectra is based on well-established correlation charts that link specific vibrational frequencies to particular functional groups. These correlations are grounded in the fundamental principles of molecular vibrations and have been empirically validated across a vast range of organic compounds.
Conclusion: A Cohesive Spectroscopic Portrait
The collective spectroscopic data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a robust and unambiguous structural confirmation of Rimonabant (CAS 168273-06-1). The ¹H NMR spectrum reveals the proton environment and connectivity, while mass spectrometry confirms the molecular weight and provides key fragmentation information. Infrared spectroscopy identifies the characteristic functional groups present in the molecule. Although complete, publicly available ¹³C NMR and assigned IR spectra are not readily accessible, the expected data based on the known structure are consistent with the available information.
This in-depth guide serves as a valuable resource for scientists and researchers, providing not only the spectroscopic data itself but also the underlying experimental rationale and interpretative logic. By adhering to principles of scientific integrity and providing authoritative references, this document aims to facilitate the continued study and application of this important pharmacological tool.
References
- 1. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological characterisation of SR141716A, the first potent and selective brain cannabinoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rimonabant | 168273-06-1 [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. scbt.com [scbt.com]
- 6. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of endocannabinoid receptor antagonist SR141716 (rimonabant) in plasma by liquid chromatograph tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of 3-(2-Methoxyphenyl)-1H-pyrazole
An In-depth Technical Guide to the Solubility and Stability of 3-(2-Methoxyphenyl)-1H-pyrazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the evaluation of the , a heterocyclic compound of interest in modern medicinal chemistry. The pyrazole nucleus is a privileged scaffold, appearing in numerous FDA-approved drugs, making a thorough understanding of its physicochemical properties critical for drug development.[1][2][3] This document outlines predictive insights based on the molecule's structure and details robust, step-by-step experimental protocols for determining its aqueous solubility and stability under various stress conditions, in alignment with regulatory expectations.[4][5][6] The methodologies described herein are designed for researchers, chemists, and formulation scientists, providing a self-validating system for the comprehensive characterization of this and similar novel chemical entities.
Introduction and Molecular Overview
The pyrazole ring system is a cornerstone of contemporary drug design, valued for its metabolic stability and versatile biological activities, which span anti-inflammatory, anti-cancer, and anti-infective applications.[1][3] The specific compound, this compound (CAS No: 59843-63-9, Molecular Formula: C10H10N2O), incorporates a methoxy-substituted phenyl ring at the 3-position of the pyrazole core.[7][8] This substitution is anticipated to significantly influence its physicochemical properties, including solubility and stability, which are paramount to its potential as a therapeutic agent. Poor aqueous solubility can lead to low bioavailability, while instability can compromise shelf-life, safety, and efficacy. Therefore, a rigorous evaluation of these parameters is a non-negotiable prerequisite for advancing any drug candidate through the development pipeline.
Key Structural Features:
-
Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen is a hydrogen bond acceptor.[2]
-
2-Methoxyphenyl Group: The methoxy group (-OCH3) is an electron-donating group that can influence the electronic properties of the phenyl ring. Its ortho position may introduce steric hindrance and the potential for intramolecular interactions.
-
Hydrogen Bonding Potential: The molecule possesses both hydrogen bond donor (pyrazole N-H) and acceptor (pyrazole N and methoxy oxygen) sites, which will dictate its interactions with aqueous and organic solvents.[9][10]
Comprehensive Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The assessment of solubility should be approached in a tiered manner, beginning with high-throughput kinetic measurements and progressing to definitive thermodynamic equilibrium studies for lead candidates.
Theoretical Considerations and Predictive Analysis
Based on its structure, this compound is predicted to be a weakly basic compound with limited aqueous solubility. The aromatic rings contribute to its lipophilicity. The pKa of the pyrazole ring is typically in the range of 2-3, suggesting it will be largely neutral at physiological pH. Computational tools can provide initial estimates for LogP (a measure of lipophilicity) and aqueous solubility (LogS), which, while not a substitute for experimental data, are invaluable for guiding initial formulation strategies.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow for a comprehensive solubility assessment.
Caption: Workflow for solubility assessment of this compound.
Protocol 1: Kinetic Solubility Measurement
This high-throughput method is ideal for early discovery phases to quickly rank compounds. It measures the solubility of a compound upon its rapid precipitation from a DMSO stock solution into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Dispense 198 µL of phosphate-buffered saline (PBS), pH 7.4, into each well of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in triplicate, resulting in a final concentration of 100 µM and 1% DMSO. Mix vigorously for 1-2 hours at room temperature.
-
Precipitation Measurement: After incubation, measure the turbidity of each well using a nephelometer or a plate reader at 620 nm. Alternatively, filter the plate and analyze the filtrate.
-
Quantification: Use a standard curve to determine the concentration of the compound remaining in solution via HPLC-UV analysis of the clear supernatant/filtrate.
Protocol 2: Thermodynamic Solubility Measurement (Shake-Flask Method)
This is the gold-standard method for determining the true equilibrium solubility, essential for preclinical development.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound powder to a series of vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours, allowing the system to reach equilibrium. The presence of undissolved solid must be confirmed visually at the end of the experiment.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Data Summary Table
All quantitative solubility data should be organized for clear interpretation.
| Parameter | pH 1.2 Buffer | pH 4.5 Acetate Buffer | pH 6.8 Phosphate Buffer | Fasted State Simulated Intestinal Fluid (FaSSIF) |
| Kinetic Solubility (µM) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Thermodynamic Solubility (µg/mL) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Stability Profile and Forced Degradation
Forced degradation studies are a regulatory requirement (ICH Q1A) designed to identify likely degradation products and establish the intrinsic stability of a drug substance.[4][6] These studies are fundamental to developing stability-indicating analytical methods.
Overview of Forced Degradation Workflow
The process involves subjecting the compound to stress conditions more severe than those used for accelerated stability testing to provoke degradation.
Caption: Systematic workflow for forced degradation studies.
Protocol 3: Forced Degradation Studies
The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately separate the parent compound from its byproducts.
A. Acid/Base Hydrolysis:
-
Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it (with NaOH for the acid sample, HCl for the base sample), and dilute to a final concentration for HPLC analysis.[11]
B. Oxidative Degradation:
-
Prepare a solution of the compound (~1 mg/mL) in a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Monitor the degradation over several hours by taking aliquots for immediate HPLC analysis.[11]
C. Thermal Degradation:
-
Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and heat it at 80°C.
-
Analyze samples at various time points.
D. Photolytic Degradation:
-
Expose both solid and solution samples of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
-
Maintain a control sample protected from light.
-
Analyze the exposed and control samples.
Analytical Approach and Data Interpretation
A stability-indicating HPLC method must be developed and validated. This method should be capable of separating the parent peak from all process impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential. LC-MS should be used to obtain the mass of the degradation products to aid in their structural elucidation.[11][12]
The results are summarized to map the compound's stability profile.
| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants | Observations/Notes |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24h | [Value] | [Value] | [e.g., Major degradant at RRT 0.85] |
| Base Hydrolysis | 0.1 M NaOH, RT | 24h | [Value] | [Value] | [e.g., Rapid degradation observed] |
| Oxidation | 3% H₂O₂, RT | 8h | [Value] | [Value] | [e.g., N-oxide formation suspected] |
| Thermal (Solid) | 80°C | 72h | [Value] | [Value] | [e.g., Compound is thermally stable] |
| Photolytic | ICH Q1B | - | [Value] | [Value] | [e.g., Compound is photolabile] |
Conclusion and Forward Outlook
This guide provides a robust, scientifically-grounded framework for the systematic evaluation of the . By following these detailed protocols, researchers can generate the high-quality, reproducible data necessary to understand the compound's behavior in a pharmaceutical context. The insights gained from these studies are critical for making informed decisions regarding lead candidate selection, guiding formulation development to overcome potential bioavailability challenges, and ensuring the development of a safe, stable, and effective final drug product.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. jocpr.com [jocpr.com]
- 12. jocpr.com [jocpr.com]
A Technical Guide to the Theoretical Calculation of 3-(2-Methoxyphenyl)-1H-pyrazole Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents known for a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacokinetic properties. The compound 3-(2-Methoxyphenyl)-1H-pyrazole is of particular interest due to the inclusion of the methoxyphenyl group, a common moiety in drug candidates that can influence binding affinity and metabolic stability. This guide provides a comprehensive technical overview of the modern computational methodologies used to theoretically characterize the structural, electronic, and biological properties of this compound, offering predictive insights that are crucial for rational drug design and development.[3]
Part 1: Quantum Chemical Analysis via Density Functional Theory (DFT)
Rationale for Methodology Selection
To investigate the intrinsic properties of a molecule like this compound, Density Functional Theory (DFT) stands out as the method of choice. It offers a robust balance between computational accuracy and resource efficiency, making it ideal for systems of this size.[1][4] For this guide, we select the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely validated for predicting the electronic and structural properties of heterocyclic compounds.[5] The 6-311++G(d,p) basis set is employed to ensure a flexible and accurate description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen and hydrogen atoms, respectively.[6][7]
Experimental Protocol: Geometry Optimization and Vibrational Analysis
A self-validating protocol is essential for trustworthy computational results. The first step is to determine the molecule's most stable three-dimensional conformation.
Step-by-Step Protocol:
-
Structure Input: The initial 3D structure of this compound is constructed using a molecular editor.
-
Geometry Optimization: A full geometry optimization is performed without constraints using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the configuration with the lowest electronic energy.[7]
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is executed at the same level of theory. The purpose is twofold:
Analysis of Molecular Properties
Structural Parameters: The geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. A key parameter for this compound is the dihedral angle between the pyrazole ring and the methoxyphenyl ring. This angle dictates the molecule's overall shape and influences how it can interact with biological targets. The methoxy group's orientation is also critical, as it can act as a hydrogen bond acceptor.
Table 1: Predicted Key Geometric Parameters for this compound
| Parameter | Description | Predicted Value (Å or °) |
|---|---|---|
| C-N (pyrazole) | Average bond length within the pyrazole ring | ~1.36 Å |
| C-C (pyrazole-phenyl) | Bond length connecting the two ring systems | ~1.48 Å |
| C-O (methoxy) | Bond length of the ether linkage | ~1.37 Å |
| Dihedral Angle | Torsion angle between the pyrazole and phenyl rings | ~20-40° |
Note: Values are typical estimates based on DFT calculations of similar structures.[6]
Electronic Properties: Understanding the electronic landscape of a molecule is fundamental to predicting its reactivity.[1]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[10]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface, revealing the charge distribution from a reactant's perspective.[11] It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack and predicting intermolecular interactions like hydrogen bonding.[12][13] In an MEP map, regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[14] For this compound, the nitrogen atom at position 2 of the pyrazole ring and the oxygen of the methoxy group are expected to be prominent negative regions.
Table 2: Calculated Electronic Properties
| Property | Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.2 eV | Electron-donating capability |
| ELUMO | -1.1 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 5.1 eV | High kinetic stability, low reactivity |
Note: Representative values based on DFT/B3LYP calculations for similar pyrazole derivatives.[15]
Predicted Vibrational Spectra: The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to confirm the molecular structure.[16] The theoretical spectrum helps in assigning specific vibrational modes to the observed experimental peaks.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Predicted Wavenumber |
|---|---|---|
| N-H Stretch | Pyrazole Ring | ~3450 cm⁻¹ |
| C-H Stretch (Aromatic) | Phenyl & Pyrazole Rings | 3100-3000 cm⁻¹ |
| C-H Stretch (Aliphatic) | Methoxy Group (-CH₃) | 2950-2850 cm⁻¹ |
| C=N Stretch | Pyrazole Ring | ~1580 cm⁻¹ |
| C-O Stretch (Aryl Ether) | Methoxy Group | ~1250 cm⁻¹ |
Note: Frequencies are unscaled and based on typical DFT/B3LYP results for related molecules.[8][17]
Part 2: Application in Drug Development - Molecular Docking
Rationale and Target Selection
While quantum chemical calculations reveal the intrinsic properties of the molecule, molecular docking predicts its behavior in a biological context.[3] This technique simulates the interaction between our ligand, this compound, and a macromolecular target, typically a protein. Many pyrazole derivatives are known to be potent and selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[18] Therefore, COX-2 (PDB ID: 3LN1) is selected as a logical and authoritative target for our docking study.[19]
Experimental Protocol: Molecular Docking
Step-by-Step Protocol:
-
Ligand Preparation: The DFT-optimized, low-energy 3D structure of this compound is used. Partial charges are assigned, and rotatable bonds are defined.
-
Protein Preparation: The crystal structure of COX-2 is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned to the amino acid residues.
-
Binding Site Definition: The active site, or "binding pocket," of the enzyme is defined. This is typically a grid box centered on the position of the co-crystallized inhibitor (e.g., celecoxib) in the original crystal structure.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically explore various conformations (poses) of the ligand within the binding site.[20] The algorithm scores each pose based on a scoring function that estimates the binding affinity (free energy of binding).
-
Analysis: The top-ranked poses are analyzed to determine the binding energy and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the active site residues.
Predicted Binding Interactions with COX-2
The analysis of the docked pose reveals how this compound fits into the COX-2 active site. The sulfonamide group of known inhibitors like celecoxib typically forms a crucial hydrogen bond with His90 and Arg513 in a selective side pocket.[18] While our molecule lacks this group, other interactions are key.
-
The pyrazole ring can form hydrogen bonds with residues like Arg120 and Tyr355.[20]
-
The methoxyphenyl ring is predicted to fit into a hydrophobic pocket, forming favorable van der Waals and π-π stacking interactions with aromatic residues such as Tyr385 and Trp387.
-
The methoxy group's oxygen atom may act as a hydrogen bond acceptor, potentially interacting with residues like Arg499 or Tyr341.[19]
Table 4: Predicted Docking Results with COX-2 (PDB: 3LN1)
| Parameter | Description | Predicted Outcome |
|---|---|---|
| Binding Energy | Estimated free energy of binding | -8.0 to -9.5 kcal/mol |
| Key H-Bond Interaction | Pyrazole N-H with backbone carbonyl of Phe518 | Donor-Acceptor |
| Key Hydrophobic Interaction | Methoxyphenyl ring with Val523, Ala527 | van der Waals |
| Key π-π Interaction | Phenyl ring with Tyr385 | Stacking |
Note: Outcomes are hypothetical predictions based on docking studies of similar pyrazole-based ligands into the COX-2 active site.[19][21]
Conclusion
This guide has detailed a robust, multi-faceted theoretical approach to characterizing this compound. Through the systematic application of Density Functional Theory, we can reliably predict its stable structure, electronic reactivity, and spectroscopic signatures. These fundamental insights are then leveraged in molecular docking simulations to forecast its potential as a selective enzyme inhibitor. This synergy between quantum chemistry and molecular modeling provides a powerful, cost-effective strategy to accelerate the drug discovery process, enabling researchers to prioritize candidates with the highest potential for therapeutic success before committing to extensive synthetic and experimental validation.[3]
References
- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurasianjournals.com [eurasianjournals.com]
- 4. science.su.edu.krd [science.su.edu.krd]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbr.com.pk [ijbr.com.pk]
- 7. benchchem.com [benchchem.com]
- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. MEP [cup.uni-muenchen.de]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 3-(2-Methoxyphenyl)-1H-pyrazole in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of Aryl-Pyrazoles in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness, mild conditions, and exceptional tolerance of diverse functional groups in the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is indispensable in both academic research and the pharmaceutical industry for constructing complex molecular architectures, particularly biaryl and heteroaryl systems.[3][4]
Within this context, molecules incorporating the pyrazole scaffold are of paramount importance. Pyrazole derivatives are prevalent in a vast array of biologically active compounds and approved drugs, demonstrating activities as anti-inflammatory, anti-tubercular, and anti-tumor agents.[5][6] The specific substrate, 3-(2-Methoxyphenyl)-1H-pyrazole, offers a versatile building block, combining the proven pyrazole core with a sterically influential and electronically distinct methoxy-substituted phenyl ring. This unique combination makes it a valuable synthon for generating novel chemical entities in drug discovery programs.[7][8]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides not only optimized protocols but also the underlying mechanistic rationale for the successful application of this compound and its derivatives in Suzuki-Miyaura coupling reactions. We will delve into the challenges inherent to N-H containing heterocycles and present field-proven strategies to overcome them, ensuring high-yield, reproducible outcomes.
Part 1: Mechanistic Foundations and Critical Parameters
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.
The Palladium Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the pyrazole substrate, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated organoboron species (a boronate complex) is transferred to the Pd(II) center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
Key Challenge: The Role of the Pyrazole N-H Group
Unprotected N-H groups on azole heterocycles like pyrazole can pose a significant challenge. The acidic proton can react with the base, and the resulting pyrazolate anion can coordinate strongly to the palladium center. This coordination can lead to catalyst inhibition or deactivation, stalling the catalytic cycle and resulting in low yields.[9][10][11]
However, extensive research has demonstrated that with the correct choice of catalyst, ligand, and base, N-H pyrazoles can be coupled directly, avoiding additional protection and deprotection steps which add to the cost and complexity of a synthesis.[10][11][12] The key is to use a catalytic system that is sufficiently active to ensure the rate of the desired coupling reaction outpaces the rate of catalyst deactivation.
Causality Behind Component Selection
-
Palladium Source & Ligand: The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is critical. Bulky, electron-rich monophosphine ligands such as XPhos, SPhos, or PCy₃ are highly effective.[1][13] They promote the oxidative addition step and stabilize the active Pd(0) species. For particularly challenging couplings, pre-formed palladacycle precatalysts (e.g., XPhos Pd G2/G3) are often superior as they provide a reliable and efficient source of the active Pd(0) catalyst.[14]
-
Base Selection: The base is not merely a spectator; it is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic "ate" complex ([R-B(OH)₃]⁻), which is required for the transmetalation step.[2][15]
-
K₃PO₄ (Potassium Phosphate): Often a good choice for N-H containing substrates as it is a strong enough base to facilitate transmetalation but can be milder than hydroxides, reducing side reactions.[10]
-
K₂CO₃/Cs₂CO₃ (Potassium/Cesium Carbonate): Widely used and effective bases for a broad range of substrates.[16][17][18] Cesium carbonate is more soluble and basic, often providing better results for difficult couplings.[19]
-
-
Solvent System: The choice of solvent impacts the solubility of all components and the reaction rate. Aprotic polar solvents are common.
-
Dioxane/Water or DME/Water: These aqueous mixtures are highly effective. Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate complex.[16][20][21]
-
Toluene or THF: Anhydrous conditions can sometimes be beneficial to minimize side reactions like protodeboronation, especially with sensitive boronic acids.[22]
-
Part 2: Experimental Protocols and Data
The following protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a halo-pyrazole derivative. Optimization may be required based on the specific boronic acid partner used.
Model Reaction: Coupling of 4-Bromo-3-(2-methoxyphenyl)-1H-pyrazole with Phenylboronic Acid
Materials:
-
4-Bromo-3-(2-methoxyphenyl)-1H-pyrazole (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Degassed Water
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and hotplate
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole (1.0 mmol, 269 mg), phenylboronic acid (1.5 mmol, 183 mg), potassium phosphate (2.0 mmol, 424 mg), and XPhos Pd G2 (0.02 mmol, 15.7 mg).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(2-methoxyphenyl)-4-phenyl-1H-pyrazole.
Table 1: Typical Conditions for Suzuki Coupling of Halo-Pyrazoles
This table summarizes representative conditions found in the literature for similar substrates, providing a basis for optimization.
| Entry | Halo-Pyrazole | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic Acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | ~78 | [19] |
| 2 | 5-Bromo-1-aryl-pyrazole | Arylboronic Acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | Good | [16] |
| 3 | Unprotected 6-chloro-indazole | Phenylboronic Acid | P1 Precatalyst (1.5) | K₃PO₄ (2.0) | Dioxane/H₂O | 60 | 97 | [10] |
| 4 | 4-Bromo-dinitropyrazole | Arylboronic Acid | XPhos Pd G2 (2) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | >90 | [14] |
| 5 | Pyrazole Triflates | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | Dioxane | 100 | 85 | [23] |
Part 3: Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This guide addresses common problems and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Poor quality or wet reagents/solvents.3. Insufficiently strong or poorly soluble base. | 1. Use a fresh bottle of catalyst or a robust precatalyst.2. Use anhydrous solvents and dry reagents. Ensure boronic acid has not degraded.3. Screen alternative bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[22] |
| Dehalogenation of Pyrazole | 1. Undesired side reaction, more common with iodo-substrates.2. Presence of protic impurities. | 1. If possible, use the bromo- or chloro-pyrazole derivative instead of the iodo- version, as they are often less prone to dehalogenation.[9]2. Ensure strictly anhydrous conditions if water is not part of the optimized solvent system. |
| Protodeboronation of Boronic Acid | 1. High reaction temperature or prolonged reaction time.2. Presence of excess water or acidic impurities.3. Inherently unstable boronic acid (e.g., some heteroaryl boronic acids).[10] | 1. Attempt the reaction at a lower temperature (e.g., 80 °C).2. Use potassium trifluoroborate salts or pinacol boronate esters, which are more stable than the corresponding boronic acids.[2]3. Use the boronic acid partner in a larger excess (e.g., 2.0 equiv). |
| Homocoupling Side Products | 1. Presence of oxygen in the reaction vessel.2. Catalyst system promotes homocoupling. | 1. Ensure the reaction mixture and flask are thoroughly degassed with an inert gas before heating.[22]2. Lower the catalyst loading or screen a different ligand. |
Conclusion
The Suzuki-Miyaura reaction is a powerful and versatile tool for the functionalization of the this compound core. While the presence of the N-H moiety presents a potential challenge, careful selection of a modern, highly active palladium catalyst system, an appropriate base, and an optimized solvent mixture allows for efficient and high-yielding cross-coupling without the need for protecting groups. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize novel pyrazole-containing biaryl compounds, enabling the rapid exploration of chemical space in the pursuit of new therapeutics and functional materials.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. html.rhhz.net [html.rhhz.net]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-(2-Methoxyphenyl)-1H-pyrazole as a Ligand in Transition Metal Catalysis
Introduction: The Strategic Advantage of the 2-Methoxyphenyl Moiety in Pyrazole Ligands
Pyrazole-based ligands have emerged as a versatile and highly effective class of N-donors in transition metal catalysis. Their unique electronic properties and structural tunability allow for the fine-tuning of metal-ligand interactions, which in turn governs catalytic efficiency.[1] The five-membered ring with two adjacent nitrogen atoms can coordinate to metal centers in monodentate, bidentate, or bridging fashions, offering a flexible coordination environment.[1] This guide focuses on a specific, yet highly promising derivative: 3-(2-methoxyphenyl)-1H-pyrazole .
The introduction of a 2-methoxyphenyl group at the 3-position of the pyrazole ring is a deliberate design choice aimed at enhancing catalytic performance. The methoxy group, positioned ortho to the point of attachment to the pyrazole, can act as a hemilabile coordinating arm. This potential for secondary coordination to the metal center can stabilize catalytic intermediates, promote oxidative addition, and facilitate reductive elimination, key steps in many catalytic cycles. Furthermore, the steric bulk of the substituted phenyl ring can influence the coordination sphere of the metal, creating a specific environment for substrate binding and transformation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
Part 1: Synthesis and Characterization of this compound
A common and effective method for the synthesis of 3-substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine.[2] This approach is adapted here for the synthesis of the title ligand.
Protocol 1: Synthesis of this compound
Materials:
-
1-(2-Methoxyphenyl)butane-1,3-dione
-
Hydrazine hydrate
-
Ethanol, absolute
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 1-(2-methoxyphenyl)butane-1,3-dione (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Characterization Data:
| Parameter | Expected Value |
| Appearance | White to cream powder or crystalline powder |
| Molecular Formula | C₁₀H₁₀N₂O |
| Melting Point | 80.0-86.0°C[2] |
| ¹H NMR | Spectral data should be consistent with the structure. |
| ¹³C NMR | Spectral data should be consistent with the structure. |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight. |
Part 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, widely employed in academic and industrial research.[3] Pyrazole-based ligands have demonstrated significant utility in stabilizing and activating palladium catalysts for this transformation.[4] The this compound ligand is anticipated to be an effective ancillary ligand for palladium in Suzuki-Miyaura coupling reactions.
Causality Behind Experimental Choices:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively air-stable precursor that is reduced in situ to the active Pd(0) species.
-
Ligand-to-Metal Ratio: A slight excess of the ligand relative to the palladium precursor is often used to ensure complete complexation and to prevent catalyst decomposition.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid and facilitates the transfer of the organic group to the palladium center.[3]
-
Solvent System: A mixture of an organic solvent like dioxane and water is commonly used. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base and facilitate the reaction.
-
Temperature: Elevated temperatures are typically required to drive the catalytic cycle, particularly the reductive elimination step.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
Arylboronic acid
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), this compound (0.04 mmol, 4 mol%), and Pd(OAc)₂ (0.02 mmol, 2 mol%).
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the reaction mixture.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Substrate Scope and Expected Yields:
The following table provides a hypothetical substrate scope based on typical outcomes for similar pyrazole-ligated palladium catalysts in Suzuki-Miyaura reactions. Actual yields may vary.
| Entry | Aryl Halide | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | >90 |
| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | >90 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | >85 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | >80 |
Part 3: Mechanistic Insights and Visualization
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps. The this compound ligand plays a crucial role in each of these steps.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The pyrazole ligand (L) coordinates to the palladium center, stabilizing the active Pd(0) species. The electron-donating nature of the pyrazole enhances the electron density on the palladium, facilitating the oxidative addition of the aryl halide. The potential hemilabile coordination of the 2-methoxy group can further stabilize the resulting Pd(II) intermediate. During transmetalation, the ligand's steric and electronic properties influence the rate of transfer of the aryl group from the boronic acid to the palladium. Finally, the ligand promotes the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.
Conclusion and Future Outlook
This compound represents a promising ligand for transition metal catalysis. Its straightforward synthesis and the strategic placement of the methoxy group offer significant potential for the development of highly active and selective catalytic systems. The protocols detailed herein provide a solid foundation for researchers to explore the utility of this ligand in Suzuki-Miyaura cross-coupling and to extend its application to other important transformations in organic synthesis and drug discovery. Further investigations into the coordination chemistry of its metal complexes and detailed mechanistic studies will undoubtedly unveil new opportunities for catalyst design and optimization.
References
Application Notes and Protocols for the Biological Activity Screening of 3-(2-Methoxyphenyl)-1H-pyrazole Derivatives
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of compounds with a broad spectrum of pharmacological activities.[1] Derivatives of pyrazole are integral components of several commercially successful drugs, demonstrating activities ranging from anti-inflammatory (Celecoxib) to anticancer (Crizotinib) and anti-obesity (Rimonabant) agents.[1] The versatility of the pyrazole core allows for facile structural modifications, enabling the fine-tuning of its biological profile to achieve desired therapeutic effects.
This guide focuses on a specific subclass of these promising compounds: 3-(2-Methoxyphenyl)-1H-pyrazole derivatives . The introduction of the 2-methoxyphenyl group at the 3-position of the pyrazole ring is anticipated to confer distinct pharmacological properties, influencing the molecule's interaction with various biological targets. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen and characterize the biological activities of this intriguing class of molecules. We will delve into detailed protocols for assessing their potential as anticancer, anti-inflammatory, and antimicrobial agents, underpinned by a rationale for experimental design and data interpretation.
Part 1: Anticancer Activity Screening
Recent studies have highlighted the potential of pyrazole derivatives as potent anticancer agents, acting through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2] A notable finding has identified a 4-(2-methoxyphenyl)-1H-pyrazole scaffold as a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[3] The RhoA/ROCK2 signaling pathway is increasingly recognized for its complex and critical roles in cancer progression, including promoting cell migration, invasion, and resistance to therapy.[4][5]
Rationale for Targeting ROCK2 in Cancer
The ROCK2 signaling pathway is a key regulator of the actin cytoskeleton and is implicated in several cancer-promoting processes:
-
Epithelial-Mesenchymal Transition (EMT): ROCK2 signaling promotes the transition of epithelial cancer cells into a more migratory and invasive mesenchymal phenotype.[4]
-
Cell Migration and Invasion: By regulating actomyosin contractility, ROCK2 is essential for the amoeboid-like movement of cancer cells, a critical step in metastasis.[6]
-
Cell Proliferation and Survival: ROCK signaling is involved in cell cycle progression and the regulation of apoptosis, with ROCK2 inhibition leading to cell cycle arrest and induction of cell death in some cancer models.[6]
-
Angiogenesis: The ROCK pathway plays a role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5]
Given the pivotal role of ROCK2 in cancer progression, the screening of this compound derivatives for their inhibitory activity against this kinase is a logical and promising starting point for anticancer drug discovery.
Experimental Workflow for Anticancer Screening
Figure 1: A streamlined workflow for the anticancer screening of this compound derivatives.
Detailed Protocols
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds on adherent cancer cell lines.[7]
Materials:
-
Cancer cell lines (e.g., HT-29 colon cancer, PC-3 prostate cancer, A549 lung cancer)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the growth medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[7]
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[9]
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative 1 | HT-29 | 48 | Value |
| Derivative 2 | PC-3 | 48 | Value |
| Doxorubicin | HT-29 | 48 | Value |
This protocol describes a luminescence-based assay to quantify the inhibitory effect of the compounds on ROCK2 activity.
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase substrate (e.g., S6K1tide)
-
ATP
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the test compound, recombinant ROCK2 enzyme, and the kinase substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection kit according to the manufacturer's instructions.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.
This protocol is to assess the effect of the compounds on the phosphorylation of downstream targets of ROCK2, such as Myosin Light Chain 2 (MLC2).[10][11]
Materials:
-
Cancer cells treated with the test compounds
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-MLC2, anti-total-MLC2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cancer cells with the test compounds at their IC50 concentrations for a specified time. Lyse the cells and quantify the protein concentration.[10]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate.[11]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-MLC2 signal to the total MLC2 signal.
Figure 2: Simplified ROCK2 signaling pathway in cancer and the inhibitory action of this compound derivatives.
Part 2: Anti-inflammatory Activity Screening
Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib being a prime example.[1] Their mechanisms of action often involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins.[12] Additionally, pyrazoles have been shown to exert anti-inflammatory effects by modulating other pathways, such as the NF-κB signaling cascade, which controls the expression of numerous pro-inflammatory genes.[13]
Rationale for Anti-inflammatory Screening
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. The key mediators of inflammation include:
-
Prostaglandins: Produced by COX enzymes, they contribute to pain, fever, and swelling.
-
Nitric Oxide (NO): Produced by inducible nitric oxide synthase (iNOS), high levels of NO can be pro-inflammatory.
-
Pro-inflammatory Cytokines: Molecules like TNF-α, IL-6, and IL-1β orchestrate the inflammatory response.
Screening this compound derivatives for their ability to modulate these key inflammatory mediators and pathways can reveal their potential as novel anti-inflammatory therapeutics.
Experimental Workflow for Anti-inflammatory Screening
Figure 3: Workflow for investigating the anti-inflammatory activity of this compound derivatives.
Detailed Protocols
This protocol uses the Griess assay to measure nitrite, a stable product of NO, in cell culture supernatants.[4]
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.[4]
This assay measures the activation of the NF-κB transcription factor.[3][14]
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid
-
Transfection reagent (e.g., Lipofectamine 2000)
-
LPS or TNF-α
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Compound Treatment and Stimulation: After 24 hours, treat the cells with the test compounds for 1 hour, followed by stimulation with LPS or TNF-α for 6 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Part 3: Antimicrobial Activity Screening
The pyrazole scaffold is also a component of various antimicrobial agents.[15] The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial compounds with novel mechanisms of action. Screening this compound derivatives against a panel of clinically relevant bacteria and fungi is a crucial step in evaluating their potential in this therapeutic area.
Rationale for Antimicrobial Screening
The initial screening should encompass a broad range of microorganisms to determine the spectrum of activity. This includes:
-
Gram-positive bacteria: e.g., Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: e.g., Escherichia coli, Pseudomonas aeruginosa
-
Fungi: e.g., Candida albicans, Aspergillus niger
The primary endpoint for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2]
Experimental Workflow for Antimicrobial Screening
Figure 4: Workflow for the antimicrobial screening of this compound derivatives.
Detailed Protocol
This is a standardized method for determining the MIC of antimicrobial agents.[2]
Materials:
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, which can be determined visually or by measuring the optical density at 600 nm.[2]
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | Value | Value | Value |
| Derivative 2 | Value | Value | Value |
| Ciprofloxacin | Value | Value | NA |
| Fluconazole | NA | NA | Value |
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The protocols and application notes provided in this guide offer a systematic and robust framework for the comprehensive screening of their anticancer, anti-inflammatory, and antimicrobial activities. By elucidating the biological activities and mechanisms of action of these derivatives, researchers can pave the way for the development of new and effective treatments for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. bowdish.ca [bowdish.ca]
- 3. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 3-(2-Methoxyphenyl)-1H-pyrazole in Anticancer Drug Discovery
Abstract: The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its derivatives have been extensively explored as potent agents in oncology, targeting a variety of molecular pathways crucial for cancer cell proliferation and survival.[3][4] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and mechanistic analysis of a specific derivative, 3-(2-Methoxyphenyl)-1H-pyrazole, as a potential anticancer agent. We will detail field-proven protocols, explain the scientific rationale behind experimental choices, and provide a framework for interpreting the resulting data.
Part 1: Synthesis and Characterization of this compound
The strategic synthesis and rigorous characterization of the target compound are foundational to any drug discovery campaign. The methoxy group at the ortho position of the phenyl ring is a key structural feature, potentially influencing the compound's conformation and interaction with biological targets through steric and electronic effects.
Rationale for Synthetic Route
A common and effective method for synthesizing 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-diketone with hydrazine hydrate.[5] This approach is often high-yielding and allows for modular assembly of the pyrazole core. The precursor, 1-(2-methoxyphenyl)-3-phenylpropane-1,3-dione, can be synthesized via a Claisen condensation between methyl benzoate and 2'-methoxyacetophenone.
Diagram: General Synthesis Workflow
Caption: Workflow from starting materials to pure, characterized compound.
Protocol 1.1: Synthesis via Cyclocondensation
Objective: To synthesize this compound from its 1,3-diketone precursor.
Materials:
-
1-(2-methoxyphenyl)-3-phenylpropane-1,3-dione
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve 1-(2-methoxyphenyl)-3-phenylpropane-1,3-dione (1.0 eq) in ethanol inside a 100 mL round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (approximately 0.1 eq).
-
To this stirring solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. The addition of hydrazine is often exothermic; careful, slow addition is recommended to control the reaction temperature.
-
Attach a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the crude product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
Protocol 1.2: Purification and Structural Elucidation
Objective: To purify the crude product and confirm its chemical structure and purity.
Rationale: Purity is paramount for biological testing to ensure that the observed activity is due to the target compound and not impurities. Spectroscopic analysis provides definitive structural confirmation.
Procedure:
-
Purification:
-
Purify the crude solid using flash column chromatography on silica gel.
-
Use a solvent system such as ethyl acetate/hexane. The polarity should be optimized based on TLC analysis to achieve good separation (Rf value ~0.3-0.4).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
-
Structural Characterization:
-
NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the proton and carbon environments, ensuring they match the expected structure of this compound.[6]
-
Mass Spectrometry (MS): Obtain a High-Resolution Mass Spectrum (HRMS) to confirm the exact mass and elemental formula of the compound.[6]
-
Purity Check: Analyze the final product using High-Performance Liquid Chromatography (HPLC) to determine its purity, which should ideally be >95% for use in biological assays.
-
Part 2: In Vitro Anticancer Evaluation
The initial step in evaluating a novel compound is to assess its cytotoxic effect on a panel of human cancer cell lines. This provides data on its potency and selectivity.
Diagram: In Vitro Screening Cascade
Caption: A logical workflow for evaluating compound cytotoxicity.
Protocol 2.1: Cell Culture and Compound Preparation
Objective: To prepare cancer cell lines and compound dilutions for cytotoxicity testing.
Rationale: The choice of cell lines is critical. A diverse panel representing different cancer types (e.g., breast, lung, colon) provides a broader understanding of the compound's activity spectrum.[7][8] Using a non-cancerous cell line helps to assess selectivity.[6]
Procedure:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) and a normal human cell line (e.g., BEAS-2B bronchial epithelium) in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Create serial dilutions from the stock solution in complete cell culture medium to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤0.5%).
-
Protocol 2.2: Cytotoxicity Determination by MTT Assay
Objective: To quantify the dose-dependent cytotoxic effect of the compound.
Rationale: The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability. A decrease in metabolic activity correlates with cell death or growth inhibition.[6][9]
Materials:
-
96-well cell culture plates
-
Cultured cells
-
Compound dilutions
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation: Illustrative IC₅₀ Values
The following table presents hypothetical, yet representative, data for a promising pyrazole derivative, illustrating how results should be structured for clear comparison.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM)[7] |
| MCF-7 | Breast Adenocarcinoma | 5.8 | 4.17 |
| A549 | Lung Carcinoma | 8.0 | 5.23 |
| HCT-116 | Colon Carcinoma | 7.7 | 5.23 |
| BEAS-2B | Normal Bronchial Epithelium | > 50 | Not typically tested |
Part 3: Elucidating the Mechanism of Action (MoA)
Once a compound shows potent cytotoxicity, the next critical step is to understand how it kills cancer cells. Common anticancer mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[10][11]
Diagram: Potential Apoptotic Pathway
Caption: Hypothesized apoptotic mechanism involving ROS and Bcl-2 family proteins.
Protocol 3.1: Apoptosis Detection via Annexin V-FITC/PI Staining
Objective: To quantify the percentage of cells undergoing apoptosis after compound treatment.
Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorophore (FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter late apoptotic or necrotic cells with compromised membranes.[10][11]
Procedure:
-
Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Protocol 3.2: Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest at a specific phase.
Rationale: Many anticancer drugs function by disrupting the cell cycle, preventing cancer cells from progressing through division. Staining DNA with a fluorescent dye like PI allows for the quantification of cells in each phase (G0/G1, S, G2/M) based on DNA content.[10]
Procedure:
-
Treat cells in a 6-well plate with the compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells to remove ethanol and resuspend them in PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: An accumulation of cells in a particular phase (e.g., an increased percentage of cells in the G2/M phase) compared to the control suggests cell cycle arrest.
References
- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols: Evaluating the Antioxidant Properties of 3-(2-Methoxyphenyl)-1H-pyrazole Analogs
Introduction: The Therapeutic Promise of Pyrazole Analogs
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Derivatives of pyrazole have garnered significant attention for a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] A particularly compelling area of investigation is their antioxidant potential. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, from neurodegeneration to cancer.[4]
Compounds capable of scavenging free radicals and mitigating oxidative damage are therefore of high therapeutic interest. The antioxidant activity of the pyrazole core is often attributed to the hydrogen-donating ability of the N-H proton.[1] The specific substitution pattern on the pyrazole ring dramatically influences this activity. This guide focuses on analogs of 3-(2-Methoxyphenyl)-1H-pyrazole , a class of compounds where the electronic and steric effects of the methoxy-substituted phenyl ring can be systematically modulated to optimize antioxidant efficacy.
Herein, we provide a detailed framework for the robust evaluation of these analogs. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. This document serves as a practical guide for researchers aiming to identify and characterize novel pyrazole-based antioxidant agents.
Section 1: Foundational In Vitro Antioxidant Assays
A comprehensive assessment of antioxidant capacity should not rely on a single method. Different assays measure distinct aspects of antioxidant action (e.g., hydrogen atom transfer vs. single electron transfer). We will detail three widely accepted, robust, and complementary spectrophotometric assays: DPPH, ABTS, and FRAP.[5]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of the Assay: The DPPH assay is a cornerstone of antioxidant screening. It is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6] DPPH is a deep violet-colored radical that dissolves in organic solvents like methanol or ethanol.[7] When reduced by an antioxidant, it loses its radical character and turns into a pale yellow hydrazine (DPPH-H), leading to a decrease in absorbance at 517 nm.[6][7] The degree of discoloration is directly proportional to the scavenging potential of the tested pyrazole analog.
Experimental Workflow Overview:
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-(2-Methoxyphenyl)-1H-pyrazole in Materials Science
Foreword: The Versatile Pyrazole Scaffold in Modern Materials
The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the design of functional organic materials. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its tunable photophysical characteristics, make it a highly versatile scaffold. This guide focuses on a specific, promising derivative: 3-(2-Methoxyphenyl)-1H-pyrazole. The strategic placement of the methoxy-substituted phenyl ring introduces steric and electronic perturbations that unlock a range of applications, from advanced optoelectronics to robust protective coatings. This document serves as a comprehensive technical guide for researchers, materials scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind the experimental choices.
Section 1: Physicochemical Properties and Synthesis
The material's utility is fundamentally dictated by its intrinsic properties. Here, we delve into the key characteristics of this compound and provide a robust protocol for its synthesis.
Core Physicochemical Data
| Property | Value | Significance in Materials Science |
| Molecular Formula | C₁₀H₁₀N₂O | Defines the elemental composition and molecular weight. |
| Molecular Weight | 174.20 g/mol | Crucial for stoichiometric calculations in synthesis and formulation. |
| Appearance | White to cream powder or crystalline powder | Indicates purity and provides a baseline for quality control.[1] |
| Melting Point | 80.0-86.0°C | A key indicator of purity and thermal stability for processing.[1] |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Chloroform) | Essential for solution-based processing and fabrication of thin films. |
Synthesis of this compound: A Protocol Grounded in Versatility
The synthesis of 3-aryl-1H-pyrazoles can be achieved through several established routes. A common and effective method involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For this compound, a logical precursor is 1-(2-methoxyphenyl)-1,3-butanedione.
Protocol 1: Synthesis via Condensation Reaction
Objective: To synthesize this compound from 1-(2-methoxyphenyl)-1,3-butanedione and hydrazine hydrate.
Materials:
-
1-(2-methoxyphenyl)-1,3-butanedione
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2-methoxyphenyl)-1,3-butanedione (10 mmol) in 100 mL of absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise at room temperature.
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.
Rationale for Experimental Choices:
-
Hydrazine Hydrate: Serves as the source of the two adjacent nitrogen atoms required for the pyrazole ring formation. A slight excess ensures the complete consumption of the dicarbonyl starting material.
-
Ethanol as Solvent: It is a good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.
-
Glacial Acetic Acid: Catalyzes the condensation reaction by protonating a carbonyl group, making it more electrophilic.
-
Aqueous Work-up with Sodium Bicarbonate: Neutralizes the acidic catalyst and any unreacted acidic impurities.
Section 2: Application in Organic Light-Emitting Diodes (OLEDs)
Pyrazole derivatives are gaining significant attention in the field of organic electronics due to their excellent charge-transporting properties and high thermal stability.[2] this compound, with its potential for high triplet energy and good film-forming properties, is a promising candidate as a host material in phosphorescent OLEDs (PhOLEDs).
The Role of Host Materials in PhOLEDs
In a PhOLED, the emissive layer consists of a phosphorescent guest emitter doped into a host material. The host material plays a crucial role in the device's performance by:
-
Facilitating Charge Transport: Efficiently transporting both electrons and holes to the emissive guest molecules.
-
Ensuring Efficient Energy Transfer: Possessing a triplet energy level higher than that of the guest to ensure efficient Förster or Dexter energy transfer.
-
Providing a Stable Matrix: Forming a morphologically stable film to prevent aggregation of the guest molecules, which can lead to quenching of the emission.
Protocol 2: Fabrication of a PhOLED using this compound as a Host Material
Objective: To fabricate a multilayer PhOLED device using this compound as the host material for a green phosphorescent emitter.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole injection layer (HIL) material (e.g., PEDOT:PSS)
-
Hole transport layer (HTL) material (e.g., TAPC)
-
This compound (host)
-
Green phosphorescent emitter (e.g., Ir(ppy)₃)
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Aluminum (cathode)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Spin coater
-
UV-ozone cleaner
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
HIL Deposition: Spin-coat a thin layer (30-40 nm) of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
HTL Deposition: Transfer the substrate to a high-vacuum thermal evaporation system. Deposit a 40 nm thick layer of TAPC as the HTL.
-
Emissive Layer (EML) Deposition: Co-evaporate this compound and Ir(ppy)₃ from separate sources. The doping concentration of Ir(ppy)₃ should be optimized (typically 6-10 wt%). The total thickness of the EML should be around 20-30 nm.
-
ETL Deposition: Deposit a 30 nm thick layer of TPBi as the ETL.
-
EIL and Cathode Deposition: Sequentially deposit a 1 nm thick layer of LiF as the EIL, followed by a 100 nm thick layer of aluminum as the cathode without breaking the vacuum.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass lid to protect it from atmospheric moisture and oxygen.
Rationale for Device Architecture:
-
ITO: A transparent conductor that serves as the anode.
-
PEDOT:PSS: A commonly used HIL that smooths the ITO surface and improves hole injection.
-
TAPC: A high-mobility HTL that efficiently transports holes to the EML.
-
Ir(ppy)₃: A well-known green phosphorescent emitter with high quantum efficiency.
-
TPBi: An ETL with good electron mobility to transport electrons to the EML and block holes from reaching the cathode.
-
LiF/Al: A bilayer cathode that enhances electron injection.
Section 3: Application as a Corrosion Inhibitor
Pyrazole derivatives are effective corrosion inhibitors for various metals and alloys, particularly steel in acidic media.[3][4][5] Their efficacy stems from the presence of heteroatoms (N) and the pyrazole ring's π-electron system, which facilitate adsorption onto the metal surface.[6] The 2-methoxyphenyl substituent in this compound can further enhance its performance through increased electron density and steric effects.
Mechanism of Corrosion Inhibition
The inhibition of corrosion by pyrazole derivatives involves the formation of a protective film on the metal surface, which acts as a barrier to the corrosive environment. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Coordinate bonding between the lone pair of electrons on the nitrogen atoms and the vacant d-orbitals of the metal atoms.
Protocol 3: Evaluation of Corrosion Inhibition Efficiency
Objective: To determine the corrosion inhibition efficiency of this compound for mild steel in a 1 M HCl solution using electrochemical methods.
Materials:
-
Mild steel coupons
-
1 M Hydrochloric acid (HCl) solution
-
This compound
-
Potentiostat/Galvanostat with a three-electrode cell (mild steel as working electrode, platinum as counter electrode, and saturated calomel electrode as reference electrode)
-
Acetone
-
Emery paper (various grades)
Procedure:
-
Electrode Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode. The electrolyte is 1 M HCl.
-
Inhibitor Solutions: Prepare a series of inhibitor solutions by dissolving different concentrations of this compound in 1 M HCl (e.g., 50, 100, 200, 500 ppm).
-
Potentiodynamic Polarization Measurements:
-
Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform potentiodynamic polarization scans by sweeping the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Record the polarization curves for the blank (1 M HCl) and inhibitor-containing solutions.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the Nyquist and Bode plots for the blank and inhibitor-containing solutions.
-
-
Data Analysis:
-
From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
-
From the EIS data, determine the charge transfer resistance (Rct). Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
-
Rationale for Electrochemical Techniques:
-
Potentiodynamic Polarization: Provides information about the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
-
Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that provides information about the resistance of the protective film formed on the metal surface. An increase in the charge transfer resistance indicates effective inhibition.
Section 4: Concluding Remarks and Future Outlook
This compound is a molecule of significant potential in materials science. Its structural features suggest promising applications in organic electronics and corrosion protection. The protocols provided in this guide offer a starting point for researchers to explore and optimize its use in these and other emerging fields. Future research could focus on the synthesis of coordination complexes of this pyrazole derivative for applications in catalysis and as novel emitters in OLEDs. Furthermore, a deeper investigation into the structure-property relationships of related derivatives will undoubtedly lead to the development of even more advanced functional materials.
References
- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Synthesis and in-depth investigation of the photophysical and electrochemical properties of novel pyrazole cored D-A-D … [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-(2-Methoxyphenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the Vilsmeier-Haack formylation of 3-(2-methoxyphenyl)-1H-pyrazole, a critical reaction for the synthesis of versatile chemical intermediates. This document outlines the underlying mechanism, a detailed experimental protocol, and analytical methods for product characterization, designed to ensure procedural accuracy and reproducibility in the laboratory.
Introduction: The Significance of Pyrazole Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3] This reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto a substrate.[2][3] For heterocyclic systems such as pyrazoles, this reaction is particularly valuable as it provides a straightforward route to pyrazole-4-carbaldehydes.[1][4][5] These formylated pyrazoles are key building blocks in the synthesis of a wide array of biologically active compounds and functional materials.[1][6]
The pyrazole moiety is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6][7] The introduction of a formyl group at the 4-position of the pyrazole ring opens up avenues for further chemical modifications, allowing for the construction of more complex molecular architectures.[8]
This guide focuses on the specific application of the Vilsmeier-Haack reaction to this compound. The methoxy-substituted phenyl group at the 3-position influences the electronic properties of the pyrazole ring, making it an interesting substrate for electrophilic substitution. The resulting product, this compound-4-carbaldehyde, is a valuable intermediate for the development of novel therapeutics and other advanced materials.
Reaction Mechanism and Scientific Rationale
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the pyrazole ring.[3][9]
Stage 1: Formation of the Vilsmeier Reagent (Chloroiminium ion)
Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This is followed by the elimination of a phosphate derivative to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
Stage 2: Electrophilic Aromatic Substitution
The pyrazole ring, being an electron-rich heterocycle, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[4] This attack preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.
Below is a diagram illustrating the reaction mechanism:
References
- 1. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 7. jocpr.com [jocpr.com]
- 8. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 3-(2-Methoxyphenyl)-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(2-methoxyphenyl)-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrazole synthesis. The primary challenge in constructing this valuable scaffold is controlling the regiochemical outcome, particularly when using classical condensation methods. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to help you achieve your synthetic goals with higher precision and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic challenges and the fundamental principles governing regioselectivity.
Q1: What is the primary challenge in synthesizing this compound?
The principal difficulty lies in achieving regioselectivity. Most common synthetic routes, such as the Knorr pyrazole synthesis, involve the condensation of an unsymmetrical 1,3-dicarbonyl compound (in this case, 1-(2-methoxyphenyl)butane-1,3-dione) with hydrazine.[1][2] Because the two carbonyl groups of the diketone are electronically and sterically different, the hydrazine can attack either carbonyl, leading to a mixture of two constitutional isomers: the desired 3-(2-methoxyphenyl)-5-methyl-1H-pyrazole and the undesired 5-(2-methoxyphenyl)-3-methyl-1H-pyrazole .[3][4] Separating these regioisomers can be challenging and often results in a lower overall yield of the target molecule.[5]
Q2: What key factors control the regioselectivity of the pyrazole-forming condensation reaction?
The regiochemical outcome is a delicate balance of several interconnected factors. Understanding these allows for rational optimization of the reaction.[3]
-
Electronic Effects : The relative electrophilicity of the two carbonyl carbons is paramount. The carbonyl carbon attached to the 2-methoxyphenyl group is part of a benzoyl system, while the other is part of an acetyl group. The phenyl ring can influence the electron density at the adjacent carbonyl. Electron-withdrawing groups on the aryl ring would typically make the benzoyl carbonyl more electrophilic.[3]
-
Steric Effects : The steric bulk around each carbonyl group and on the nucleophilic hydrazine can direct the reaction. A bulkier group on the diketone may hinder the approach of the nucleophile, favoring attack at the less sterically encumbered carbonyl.[3][4]
-
Reaction Conditions (pH, Solvent, Temperature) : This is often the most critical and tunable parameter.
-
pH : The acidity or basicity of the medium can alter the nucleophilicity of the two nitrogen atoms in hydrazine and can catalyze the cyclization and dehydration steps at different rates for each isomeric pathway.[3][4]
-
Solvent : The choice of solvent can dramatically influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the preference for one isomer over another compared to standard solvents like ethanol.[6]
-
Q3: Are there alternative synthetic methods that offer better regioselectivity?
Yes, while the Knorr condensation is classical, modern organic synthesis offers several alternatives that can provide complete or significantly improved regioselectivity. These methods often bypass the issue of using an unsymmetrical 1,3-diketone.
-
[3+2] Cycloaddition Reactions : These reactions are powerful for building five-membered rings with high regiocontrol. For example, the reaction of a diazo compound (generated in situ from an N-tosylhydrazone) with an alkyne surrogate can provide a single pyrazole isomer.[7][8]
-
Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes : This method offers excellent tolerance for various substituents and can achieve complete regioselectivity, providing a reliable route to 1,3,5-trisubstituted pyrazoles.[9]
-
Copper-Catalyzed Domino Reactions : Procedures involving copper catalysis, for instance, in the reaction of acetylenes and diamines, can lead to highly substituted pyrazoles with good regioselectivity.[10]
While these methods are powerful, they may require more specialized starting materials compared to the readily available 1,3-diketones for a Knorr synthesis.
Reaction Mechanism: The Origin of Regioisomers
The diagram below illustrates the two competing pathways in the condensation of 1-(2-methoxyphenyl)butane-1,3-dione with hydrazine, which lead to the formation of the two possible regioisomers.
Caption: Competing reaction pathways in Knorr pyrazole synthesis.
Section 2: Troubleshooting Guide
This guide is structured to provide direct solutions to common experimental problems.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Poor Regioselectivity: A significant amount (e.g., >15%) of the undesired 5-(2-methoxyphenyl) isomer is formed. | 1. Non-Optimal Solvent: Protic solvents like ethanol or methanol often provide poor regiocontrol as they can solvate intermediates and transition states non-selectively. 2. Inappropriate Reaction Temperature: The activation energies for the two competing pathways may be similar, and higher temperatures can lead to a loss of selectivity. 3. Uncontrolled pH: The reaction may be proceeding under neutral conditions where both nitrogen atoms of hydrazine have comparable nucleophilicity.[4] | 1. Change the Solvent System: Switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE). These solvents can selectively stabilize one transition state over the other through hydrogen bonding, dramatically improving the isomer ratio.[6] (See Protocol 2) 2. Optimize Temperature: Run a temperature screen from room temperature up to the reflux temperature of the chosen solvent. Lower temperatures may favor the kinetically controlled product, which could be the desired isomer. 3. Adjust pH: Add a catalytic amount of a mild acid (e.g., acetic acid). Acidic conditions can protonate one nitrogen of hydrazine, modulating its nucleophilicity and potentially directing the initial attack to a specific carbonyl.[3] |
| Low Overall Yield: The reaction consumes starting material, but the isolated yield of the desired product is low. | 1. Incomplete Reaction: The reaction may not have reached completion. 2. Product Degradation: The product or intermediates might be unstable under the reaction conditions (e.g., prolonged heating in strong acid/base). 3. Difficult Purification: Significant product loss may be occurring during the separation of the regioisomers. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting diketone and formation of products. Extend the reaction time if necessary. 2. Use Milder Conditions: If degradation is suspected, reduce the reaction temperature or use a weaker acid catalyst. 3. Optimize Purification: Develop a more effective column chromatography method. (See Protocol 3) Alternatively, attempt to selectively crystallize the desired product or its acid addition salt.[11] |
| Difficult Isomer Separation: The two regioisomers have very similar Rf values on TLC, making separation by column chromatography inefficient. | 1. Similar Polarity: The constitutional isomers possess very similar functional groups and molecular weights, leading to nearly identical polarity and behavior on silica gel. | 1. Modify the Chromatographic System: - Solvent System: Screen a wide range of solvent systems with different polarities and selectivities (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone). - Additive: Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid to the eluent to improve peak shape and potentially enhance separation.2. Derivatization: If the pyrazole has a free N-H, consider a temporary derivatization (e.g., tosylation, benzylation) to create derivatives with different physical properties that may be easier to separate. The protecting group can be removed after separation.3. Preparative HPLC: If scale allows, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard flash chromatography. |
Section 3: Experimental Protocols
Protocol 1: Baseline Knorr-Type Synthesis in Ethanol
This protocol serves as a typical starting point and often results in a mixture of regioisomers.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(2-methoxyphenyl)butane-1,3-dione (1.0 eq).
-
Dissolution: Add ethanol (approx. 0.2 M concentration relative to the diketone). Stir until the solid is fully dissolved.
-
Reagent Addition: Add hydrazine monohydrate (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product mixture.
-
Analysis: Analyze the crude product ratio by ¹H NMR or LC-MS before proceeding to purification.
Protocol 2: Optimized Regioselective Synthesis using TFE
This protocol leverages a fluorinated solvent to improve the regiochemical outcome, as demonstrated in related syntheses.[6]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(2-methoxyphenyl)butane-1,3-dione (1.0 eq).
-
Dissolution: Add 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M concentration). Stir until dissolved.
-
Reagent Addition: Add hydrazine monohydrate (1.1 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to 60 °C. The use of TFE often allows for lower temperatures and shorter reaction times compared to ethanol. Monitor by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Remove the TFE under reduced pressure (Note: TFE has a boiling point of 74 °C).
-
Extraction: Proceed with the same extraction procedure as described in Protocol 1.
-
Analysis: Compare the regioisomeric ratio of the crude product to that obtained from Protocol 1. A significant improvement in favor of the 3-aryl isomer is expected.
Protocol 3: Purification of Regioisomers by Flash Column Chromatography
This protocol provides a general workflow for separating the desired 3-aryl pyrazole from its 5-aryl isomer.
-
Column Preparation: Pack a silica gel column appropriate for the scale of your reaction. The mass of silica should be 50-100 times the mass of the crude material.
-
Loading: Dissolve the crude product mixture in a minimal amount of dichloromethane or the column eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Start with a non-polar eluent system (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Gradient: Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexanes:Ethyl Acetate). The optimal gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC. The two isomers will likely elute close to each other. Combine fractions containing the pure desired product.
-
Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Troubleshooting Workflow
The following diagram outlines a logical approach to optimizing the synthesis for improved regioselectivity.
Caption: A logical workflow for troubleshooting regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 3-(2-Methoxyphenyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-(2-Methoxyphenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important heterocyclic compound. Here, we address common challenges encountered during synthesis with practical, evidence-based solutions and in-depth explanations of the underlying chemical principles.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through the cyclocondensation of a suitable three-carbon precursor with a hydrazine source. The two predominant and reliable methods are:
-
From Chalcones: The reaction of (E)-1-(2-methoxyphenyl)-3-arylprop-2-en-1-one (a chalcone) with hydrazine hydrate. This is a popular method due to the ready availability of chalcone precursors.[1][2]
-
From 1,3-Diketones: The condensation of 1-(2-methoxyphenyl)-3-aryl-propane-1,3-dione with hydrazine. This classic Knorr pyrazole synthesis offers a high degree of regioselectivity.[3][4]
This guide will focus on troubleshooting and optimizing these two primary synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
Q1: My reaction yield is consistently low when synthesizing from the corresponding chalcone. What are the likely causes and how can I improve it?
Low yields in the chalcone-to-pyrazole synthesis are a frequent issue. The primary culprits are often incomplete reaction, formation of side products, or the formation of a stable pyrazoline intermediate that does not fully convert to the final pyrazole product.[5]
Core Causality: The reaction proceeds via a Michael addition of hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and subsequent dehydration (aromatization) to form the pyrazole. If the final dehydration step is inefficient, the reaction will stall at the pyrazoline stage.
Troubleshooting Strategies:
-
Choice of Solvent and Catalyst:
-
Acidic Conditions: Using glacial acetic acid as both a solvent and a catalyst is a widely adopted and effective method.[6][7][8] The acidic environment protonates the hydroxyl group of the intermediate, making it a better leaving group (water) and facilitating the final aromatization step. A typical protocol involves refluxing the chalcone and hydrazine hydrate in glacial acetic acid for 4-8 hours.[2][6]
-
Basic Conditions: Alternatively, a basic catalyst like sodium hydroxide in ethanol can be used.[9] However, this may favor the formation of the pyrazoline, which would then require a separate oxidation step to convert to the pyrazole.
-
Dehydrating Agents: For stubborn reactions where the pyrazoline intermediate is the major product, the use of a dehydrating agent or a stronger acid catalyst can be beneficial. Thionyl chloride (SOCl₂) has been reported to significantly increase yields by promoting the dehydration step.[9]
-
-
Reaction Temperature and Time:
-
Ensure the reaction is heated sufficiently, typically to reflux temperature (around 80°C in ethanol or higher in acetic acid).[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the chalcone starting material is consumed but the pyrazole spot is not the major one, it's likely the pyrazoline has formed. Extended reflux times (6-8 hours or more) might be necessary to drive the reaction to completion.[2]
-
-
Atmosphere:
-
Conducting the reaction under an inert atmosphere (e.g., nitrogen) can sometimes be beneficial, especially if side reactions due to oxidation are suspected.[6]
-
Experimental Protocol: Acetic Acid-Mediated Cyclization of Chalcone
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 mmol) in glacial acetic acid (10-20 mL).
-
Add hydrazine hydrate (2-4 mmol) to the solution. An excess of hydrazine is often used to drive the reaction to completion.
-
Heat the reaction mixture to reflux (typically around 118°C) and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2 v/v).[6]
-
After completion, allow the mixture to cool to room temperature and pour it into crushed ice/ice-cold water.
-
The product will precipitate out. If the solution is acidic, neutralize it carefully with a base like sodium carbonate solution.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound.[2][7]
Q2: I am observing the formation of a major side product, pyrazoline, instead of the desired pyrazole. How can I promote aromatization?
The formation of the 4,5-dihydropyrazole (pyrazoline) is a common intermediate stage in this synthesis.[5] Its accumulation indicates that the final oxidation/dehydration step is not proceeding efficiently.
Core Causality: Pyrazolines are the initial cyclization product. An additional step, typically an oxidation or dehydration, is required to form the aromatic pyrazole ring.
Troubleshooting Strategies:
-
In-situ Oxidation:
-
If you are running the reaction under neutral or basic conditions (e.g., in ethanol), the pyrazoline may be the stable product. To achieve the pyrazole directly, an oxidizing agent can be introduced.
-
Simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can be an effective and relatively benign method for aromatization.[10]
-
The use of a catalytic amount of iodine in the reaction mixture can also facilitate the oxidation of the pyrazoline to the pyrazole.
-
-
Acid-Catalyzed Dehydration:
-
As mentioned in Q1, switching to an acidic solvent like glacial acetic acid is often the most direct way to ensure the dehydration of the intermediate and formation of the aromatic pyrazole.[6]
-
Workflow for Pyrazoline to Pyrazole Conversion
Caption: Conversion of pyrazoline to pyrazole.
Q3: When using the 1,3-dicarbonyl route, what are the key parameters to control for a high-yield synthesis?
The Knorr pyrazole synthesis, which uses a 1,3-dicarbonyl compound, is a robust method.[3] However, yield can be affected by reaction conditions and the purity of starting materials.
Core Causality: This is a condensation reaction where the two carbonyl groups of the diketone react with the two nitrogens of hydrazine to form the pyrazole ring, eliminating two molecules of water. The efficiency of this condensation is key.
Troubleshooting Strategies:
-
Catalyst: While the reaction can proceed without a catalyst, it is often slow.[11]
-
Acid Catalysis: A catalytic amount of a strong acid (like HCl or H₂SO₄) can significantly accelerate the reaction by protonating the carbonyl oxygens, making them more electrophilic.[3][5]
-
Solvent Choice: Solvents like ethanol or acetic acid are commonly used. N,N-dimethylacetamide has also been shown to be effective, allowing the reaction to proceed efficiently at room temperature.[11]
-
-
Temperature:
-
Increasing the reaction temperature to reflux generally improves the reaction rate and yield. However, excessively high temperatures can sometimes lead to side products.[12] An optimal temperature is often found through experimentation, typically between room temperature and the reflux temperature of the chosen solvent.
-
-
Purity of Starting Materials:
Comparative Table of Reaction Conditions
| Parameter | Chalcone Route | 1,3-Diketone Route | Key Considerations |
| Catalyst | Typically Glacial Acetic Acid | Catalytic Mineral Acid (e.g., HCl) | Acid facilitates the final dehydration/aromatization step in both routes. |
| Solvent | Glacial Acetic Acid, Ethanol | Ethanol, N,N-dimethylacetamide | Solvent choice can influence reaction rate and work-up procedure. |
| Temperature | Reflux (80-120°C) | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate.[12] |
| Key Intermediate | Pyrazoline | - | The chalcone route may require an explicit oxidation/dehydration step. |
| Regioselectivity | Generally high | Can be an issue with unsymmetrical diketones | For this compound, this is less of a concern. |
Frequently Asked Questions (FAQs)
Q: How can I purify the final this compound product?
A: The most common methods are recrystallization and column chromatography.
-
Recrystallization: Ethanol is a frequently used and effective solvent for recrystallizing pyrazole derivatives.[2][7] The crude product is dissolved in a minimum amount of hot ethanol and allowed to cool slowly, leading to the formation of pure crystals.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography is a reliable alternative. A solvent system such as n-hexane/ethyl acetate is typically used as the eluent.[15]
Q: What are the best analytical techniques to confirm the structure of my product?
A: A combination of spectroscopic methods is essential for unambiguous structure confirmation.
-
¹H NMR: Look for the characteristic singlet of the C4-proton of the pyrazole ring, typically in the range of 6.5-7.0 ppm. The signals for the methoxy group (a singlet around 3.8 ppm) and the aromatic protons should also be present and correctly integrated. The NH proton of the pyrazole ring often appears as a broad singlet at a higher chemical shift.[16]
-
¹³C NMR: Will show the characteristic signals for the carbons of the pyrazole ring and the substituted phenyl rings.
-
FT-IR: Look for the N-H stretching vibration (typically a broad peak around 3200-3400 cm⁻¹) and C=N stretching vibrations.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound.[16]
Q: Are there any safety precautions I should take when working with hydrazine hydrate?
A: Yes, hydrazine hydrate is a hazardous chemical and must be handled with appropriate safety measures.
-
It is corrosive, toxic, and a suspected carcinogen.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Q: Can microwave irradiation improve the yield of my synthesis?
A: Yes, microwave-assisted synthesis has been shown to be a powerful tool for improving the yields of pyrazole synthesis, often in significantly shorter reaction times compared to conventional heating.[17] This method can be particularly useful for reactions that are sluggish or give low yields under standard reflux conditions.
Workflow for Pyrazole Synthesis from Chalcone
Caption: General workflow for pyrazole synthesis.
References
- 1. Synthesis and Antibacterial Activity of Novel Chalcone-derived Pyrazoles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Unit 4 Pyrazole | PDF [slideshare.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ijirt.org [ijirt.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 17. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(2-Methoxyphenyl)-1H-pyrazole
Welcome to the technical support guide for the purification of 3-(2-Methoxyphenyl)-1H-pyrazole using column chromatography. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with this specific separation. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most effective stationary phase for purifying this compound?
For most applications involving pyrazole derivatives, silica gel 60 (70-230 mesh) is the standard and highly effective stationary phase.[1][2] Its polarity is well-suited for the separation of moderately polar compounds like this compound from common non-polar and highly polar impurities generated during synthesis.[3] In specific cases where the compound shows instability or strong binding to acidic silica, alternative stationary phases can be considered.
-
Neutral Alumina: A good option if your compound is sensitive to the acidic nature of silica gel, which could cause degradation.[4]
-
Deactivated Silica: For basic pyrazole compounds that might streak or fail to elute, silica gel can be deactivated with a small amount of a base like triethylamine or ammonia in methanol to prevent strong adsorption.[5]
Q2: How do I select the optimal solvent system (mobile phase) for my separation?
The selection of the mobile phase is the most critical parameter for achieving good separation.[6] This should always be determined empirically using Thin-Layer Chromatography (TLC) before committing to a column.[7]
The goal is to find a solvent system where the this compound has an Rf value between 0.25 and 0.35 .[8] This range ensures that the compound will travel through the column at a moderate rate, allowing for effective separation from impurities.[6][8] An Rf value that is too high (>0.5) will result in rapid elution and poor separation, while an Rf value that is too low (<0.2) will lead to long elution times and band broadening.[4]
Recommended Starting Solvent Systems for TLC Analysis:
| Solvent System | Polarity | Typical Starting Ratio (v/v) | Notes |
| Ethyl Acetate / Hexane | Medium | 30:70 | The most common and reliable system for compounds of moderate polarity.[9] Adjust ratio to achieve target Rf. |
| Dichloromethane / Methanol | High | 98:2 | Effective for more polar pyrazole derivatives or separating from very non-polar impurities.[9] |
| Diethyl Ether / Hexane | Medium-Low | 40:60 | A less polar alternative to Ethyl Acetate/Hexane. |
Core Experimental Protocols
Protocol 1: Determining the Optimal Mobile Phase via TLC
This protocol is essential for predicting the behavior of your compound on a silica gel column.
-
Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate (e.g., ALUGRAM® Xtra SIL G/UV254).[1][2] Keep the spot as small as possible to prevent streaking.
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 30% Ethyl Acetate in Hexane). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm and 365 nm.[1][2] Circle the visible spots.
-
Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: If the Rf of your target compound is not in the 0.25-0.35 range, adjust the polarity of your solvent system.
-
To decrease Rf (if it's too high): Decrease the polarity by reducing the amount of the more polar solvent (e.g., move from 30% to 20% Ethyl Acetate).
-
To increase Rf (if it's too low): Increase the polarity by increasing the amount of the more polar solvent (e.g., move from 30% to 40% Ethyl Acetate).
-
Workflow for Column Chromatography Purification
Caption: General workflow for column chromatography purification.
Troubleshooting Guide
Q3: My compound is streaking badly on the TLC plate and the column. What's wrong?
Streaking is a common issue that indicates a problem with how the compound is interacting with the stationary and mobile phases.
-
Potential Cause 1: Sample Overload. You may have spotted too much material on the TLC plate or loaded too much crude product onto the column. This saturates the silica gel, leading to poor separation.
-
Solution: Use a more dilute solution for TLC spotting. For the column, a general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
-
Potential Cause 2: Poor Solubility. The compound may not be fully soluble in the mobile phase, causing it to precipitate and re-dissolve as it moves, resulting in a streak.
-
Solution: When loading the sample, dissolve it in the minimum amount of solvent.[10] If solubility in the mobile phase is poor, consider the "dry loading" method: dissolve your crude product in a low-boiling solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column.[4][10]
-
-
Potential Cause 3: Strong Compound-Silica Interaction. The pyrazole nitrogen atoms can be basic and may interact very strongly with the acidic silanol groups on the silica surface.
-
Solution: Add a small amount of a modifier to your mobile phase. For basic compounds like pyrazoles, adding ~0.5% triethylamine (Et3N) to the solvent system can neutralize the acidic sites on the silica and significantly improve peak shape.
-
Q4: The target compound is not eluting from the column, even after I've passed many column volumes of solvent.
This is a frustrating but solvable problem. It indicates that the mobile phase is not polar enough to move your compound.
-
Potential Cause 1: Mobile Phase Polarity is Too Low. The solvent system you are using lacks the strength to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. If you started with 20% Ethyl Acetate/Hexane, incrementally increase the concentration to 30%, 40%, 50%, and so on. This "gradient elution" is a powerful technique for separating compounds with a wide range of polarities.[7] Be sure to check for your compound in the initial, non-polar fractions in case you misidentified the spots on your initial TLC.[4]
-
-
Potential Cause 2: Compound Decomposition. It is possible the compound is unstable on silica gel and has decomposed.[4]
-
Solution: To test for this, spot your compound on a TLC plate and let it sit for 30-60 minutes before developing. If a new spot appears or the original spot diminishes, your compound is likely degrading. In this case, switch to a less acidic stationary phase like neutral alumina or use deactivated silica.
-
Q5: My separation is poor. The fractions contain a mixture of my product and an impurity, even though they separated well on TLC.
This often happens when the column is not packed or loaded correctly, leading to non-ideal chromatographic behavior.
-
Potential Cause 1: Poor Column Packing. Cracks, channels, or air bubbles in the silica bed will ruin the separation by allowing the sample to travel unevenly down the column.
-
Solution: Ensure you pack a homogenous slurry of silica in your solvent. Tap the column gently as the silica settles to ensure a tightly packed bed. Never let the solvent level drop below the top of the silica bed, as this will cause it to crack.
-
-
Potential Cause 2: Improper Sample Loading. If the initial band of the sample at the top of the column is not flat and narrow, the separation will be compromised from the start.
-
Solution: Dissolve the sample in the absolute minimum amount of solvent.[10] Carefully add the sample to the top of the silica, trying not to disturb the bed. Allow it to absorb fully into the silica before adding more eluent. For difficult separations, the dry loading method is superior as it creates a very narrow starting band.[10]
-
-
Potential Cause 3: Incorrect Flow Rate.
-
Solution: An optimal flow rate is crucial. If the flow is too fast, molecules don't have time to equilibrate between the stationary and mobile phases, leading to broad bands.[10] If it's too slow, diffusion can cause the bands to widen.[10] Adjust the stopcock to allow for a steady drip rate (e.g., ~1 drop per second for a small-to-medium column).
-
Troubleshooting Decision Tree
References
- 1. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
identification of by-products in 3-(2-Methoxyphenyl)-1H-pyrazole synthesis
Welcome to the technical support center for the synthesis of 3-(2-Methoxyphenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation in this specific synthesis. Here, we delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am getting a mixture of two regioisomers in my reaction. How can I selectively synthesize this compound?
This is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds in the Knorr pyrazole synthesis.[1][2] The reaction of a substituted hydrazine with a 1,3-diketone can lead to two possible regioisomers.[3][4] In the case of this compound, the likely precursor is 1-(2-methoxyphenyl)butane-1,3-dione, which upon reaction with hydrazine can yield both this compound and 5-(2-methoxyphenyl)-1H-pyrazole.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can significantly influence regioselectivity. While ethanol is a common solvent, it often leads to isomeric mixtures. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in pyrazole formation.[5]
-
pH Control: The pH of the reaction medium can direct the initial nucleophilic attack of the hydrazine. Experimenting with catalytic amounts of acid (e.g., acetic acid) or base can alter the isomeric ratio.[5]
-
Use of β-Enaminones: A more controlled approach is to use a β-enaminone precursor, such as 1-(2-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one. The reaction of β-enaminones with hydrazine typically proceeds with high regioselectivity, as the less electrophilic carbon is already bonded to the nitrogen of the enaminone, directing the hydrazine to attack the carbonyl carbon.[6][7]
Workflow for Regioselective Synthesis
Caption: Workflow for achieving regioselectivity.
FAQ 2: My reaction has stalled, and I am observing unreacted starting material. What could be the cause?
Incomplete reactions can arise from several factors, particularly when synthesizing pyrazoles from chalcones.
Troubleshooting Steps:
-
Catalyst Choice: When using a chalcone precursor, such as (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one, the choice of acid catalyst is crucial. While glacial acetic acid is commonly used, stronger acids or the use of thionyl chloride can enhance the rate of cyclization.[8]
-
Reaction Temperature and Time: Ensure the reaction is refluxed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine completion.[9][10]
-
Purity of Starting Materials: Impurities in the starting chalcone or hydrazine can inhibit the reaction. Ensure your starting materials are pure before commencing the reaction.
FAQ 3: I have an unexpected by-product with a higher molecular weight in my mass spectrum. What could it be?
The formation of a pyrazoline is a common side reaction in pyrazole synthesis, especially when starting from α,β-unsaturated ketones (chalcones).[3][11] Pyrazolines are the initial cyclization products and require subsequent oxidation to form the aromatic pyrazole ring.
Identification and Mitigation:
-
Spectroscopic Analysis: Pyrazolines can be identified by the presence of aliphatic proton signals in the 1H NMR spectrum, typically between 3 and 6 ppm, corresponding to the CH and CH2 protons of the dihydropyrazole ring.[12]
-
Oxidation Step: If a pyrazoline is formed, an in-situ oxidation step can be introduced. This can be achieved by adding an oxidizing agent like hydrogen peroxide or by simply exposing the reaction mixture to air for an extended period, often with heating.[4]
By-product Formation Pathway
References
- 1. Knorr Pyrazole Synthesis [drugfuture.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jetir.org [jetir.org]
- 11. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Overcoming Low Reactivity of 3-(2-Methoxyphenyl)-1H-pyrazole in Coupling Reactions
Introduction: Understanding the Challenge
Welcome to the technical support guide for researchers working with 3-(2-methoxyphenyl)-1H-pyrazole and its derivatives in cross-coupling reactions. This substrate is frequently encountered in medicinal chemistry and materials science, yet its successful functionalization is often hampered by inherent structural features. The low reactivity stems from a combination of two primary factors:
-
Steric Hindrance: The methoxy group at the ortho position of the phenyl ring physically obstructs the palladium catalyst's access to the reaction center. This significantly slows down the crucial oxidative addition step, a common challenge in reactions involving tetra-ortho-substituted biaryls.[1][2]
-
Catalyst Coordination: The pyrazole core contains two nitrogen atoms. The lone pair on the N2 nitrogen can coordinate to the palladium center, forming off-cycle, unreactive complexes that effectively inhibit the catalyst. This is a well-documented issue for nitrogen-rich heterocycles in palladium catalysis.[3][4]
This guide provides a structured approach to troubleshoot and overcome these challenges, drawing from established literature and field-proven insights to enable successful and reproducible coupling reactions.
Caption: Key factors hindering coupling reactions.
Troubleshooting Guide
This section addresses common experimental failures in a direct question-and-answer format.
Q1: My reaction shows no product formation, only starting material. What's the primary issue?
A1: This scenario almost always points to a failure in the initial oxidative addition step or complete catalyst inhibition. The steric bulk of the ortho-methoxy group combined with potential catalyst poisoning by the pyrazole nitrogens creates a high activation barrier.
Potential Causes & Step-by-Step Solutions:
-
Cause: The catalyst/ligand complex is too small or not electron-rich enough to overcome steric hindrance.
-
Solution 1: Employ Bulky, Electron-Rich Ligands. Standard ligands like PPh₃ are often ineffective. Switch to a modern biaryl monophosphine ligand. These ligands create a bulky, reactive monoligated Pd(0) species that is highly active for oxidative addition.[5][6]
-
Action: Replace your current ligand with XPhos, SPhos, or RuPhos. For particularly stubborn couplings, AntPhos has shown success in highly hindered systems.[2]
-
Protocol: See Protocol 1 for a recommended starting point using an XPhos-based catalyst system.
-
-
-
Cause: The active Pd(0) catalyst is not forming efficiently or is being deactivated immediately.
-
Solution 2: Use a Palladium Pre-catalyst. Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inefficient. Pre-catalysts are air-stable Pd(II) complexes that reliably generate the active Pd(0) species under the reaction conditions.
-
-
Cause: The reaction temperature is too low to overcome the activation energy.
-
Solution 3: Increase Reaction Temperature.
-
Action: Switch to a higher-boiling solvent like toluene, xylene, or CPME (cyclopentyl methyl ether) and increase the temperature to 100-120 °C. Always ensure the reaction is performed in a sealed vessel to prevent solvent loss.
-
-
Q2: My reaction is very slow and gives low yields (<30%). How can I drive it to completion?
A2: Low conversion suggests that while the catalytic cycle is turning over, it is inefficient. The problem likely lies in a suboptimal combination of base, ligand, or temperature, or a competing decomposition pathway.
Potential Causes & Step-by-Step Solutions:
-
Cause: The base is not strong enough or has poor solubility. The transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step is rate-limiting.
-
Solution 1: Optimize the Base. For Buchwald-Hartwig aminations, strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are often required.[8][9] For Suzuki reactions, the choice is more subtle; while strong bases work, weaker bases like K₃PO₄ or Cs₂CO₃ are often used to prevent side reactions like boronic acid decomposition.
-
Action (Buchwald-Hartwig): If using a carbonate or phosphate base, switch to NaOtBu.
-
Action (Suzuki): If using Na₂CO₃, try K₃PO₄ or Cs₂CO₃. The larger cation can improve solubility and reactivity. Grinding the inorganic base to a fine powder before use can also significantly improve reaction rates.[6]
-
-
-
Cause: A competing side reaction, such as protodeboronation (Suzuki) or dehalogenation, is consuming the starting material.
-
Solution 2: Minimize Water Content and Use a More Robust Boron Source (Suzuki). Water can facilitate the undesired cleavage of the C-B bond (protodeboronation).
-
Action: Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which is less prone to decomposition.[10]
-
-
Solution 3: Switch the Halide (Dehalogenation). The C-I bond is the most reactive towards oxidative addition but also the most prone to dehalogenation.
-
Action: If starting from an iodopyrazole, switch to the corresponding bromopyrazole. While slightly less reactive, it often shows a significantly lower propensity for dehalogenation.[11]
-
-
Caption: A workflow for troubleshooting coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" catalyst system for coupling with this compound halides?
A1: There is no single universal catalyst, but for sterically hindered substrates like this, systems based on bulky, electron-rich dialkylbiaryl phosphine ligands are the most reliable starting point.[12]
| Coupling Reaction | Recommended Catalyst System | Base | Solvent/Temp |
| Suzuki-Miyaura | XPhos Pd G3 (2 mol%), XPhos (2 mol%) | K₃PO₄ (2-3 equiv.) | Dioxane/H₂O (10:1), 100 °C |
| Buchwald-Hartwig | RuPhos Pd G3 (2 mol%), RuPhos (2 mol%) | NaOtBu (1.5 equiv.) | Toluene, 110 °C |
This table provides excellent starting points for optimization. The optimal conditions may vary depending on the specific coupling partner.
Q2: Should I protect the N-H of the pyrazole ring before the coupling reaction?
A2: This is a classic "pros and cons" question.
-
Pros of N-Protection: Protecting the pyrazole N-H (e.g., with a BOC or SEM group) completely prevents catalyst inhibition at this site and eliminates potential N-arylation side reactions. This can simplify the reaction and sometimes leads to cleaner results and higher yields.
-
Cons of N-Protection: It adds two steps to your synthetic sequence (protection and deprotection), which reduces overall efficiency.
-
Recommendation: First, attempt the reaction on the unprotected pyrazole using a modern catalyst system (as recommended in Q1). These systems are often robust enough to tolerate the free N-H group.[3][13] If you continue to see low yields or complex product mixtures that suggest catalyst inhibition is the dominant problem, then investing in a protection strategy is warranted.
Q3: How does the ortho-methoxy group electronically influence the reaction?
A3: The methoxy group is a strong electron-donating group through resonance. This increases the electron density on the phenyl ring, making the C-X (halide) bond stronger and less electrophilic.[6] This electronic effect further disfavors the oxidative addition step, compounding the challenge of steric hindrance. This is why highly active, electron-rich palladium catalysts are essential; they are more nucleophilic and better able to break the resilient C-X bond.
Q4: Are there any alternative strategies if all palladium-catalyzed methods fail?
A4: Yes. If conventional cross-coupling proves intractable, you might consider alternative bond-forming strategies:
-
Copper-Catalyzed Coupling (Ullmann Reaction): For C-N or C-O bond formation, modern Ullmann-type couplings can sometimes succeed where palladium fails, especially for hindered systems. These often require specific ligands (e.g., diamines, phenanthrolines) and higher temperatures.[14]
-
Direct C-H Functionalization: This is a more advanced strategy where you couple a partner directly onto a C-H bond of the pyrazole or methoxyphenyl ring, avoiding the need for a pre-installed halide.[15][16] This approach requires significant optimization to control regioselectivity but can be a powerful alternative.[17]
-
Radical Coupling: For certain C-C bond formations, radical-based methods can be explored, which are less sensitive to the steric and electronic factors that plague transition metal catalysis.[18]
Optimized Experimental Protocols
Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Optimized Suzuki-Miyaura Coupling of 3-(2-methoxyphenyl)-1-H-pyrazole-X (X = Br, I)
This protocol is optimized for sterically hindered substrates and aims to minimize side reactions.
Caption: Suzuki cycle highlighting challenging steps.
Reagents & Materials:
-
Halogenated this compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.5 equiv)
-
XPhos Pd G3 pre-catalyst (2-4 mol%)
-
XPhos ligand (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (10:1 v/v)
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
Preparation: To the reaction vessel, add the halogenated pyrazole, arylboronic acid/ester, K₃PO₄, XPhos Pd G3, and XPhos ligand.
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Heating: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination of 3-(2-methoxyphenyl)-1-H-pyrazole-X (X = Br, Cl)
This protocol uses a robust catalyst system designed for coupling with challenging primary and secondary amines.
Reagents & Materials:
-
Halogenated this compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
RuPhos Pd G3 pre-catalyst (2-4 mol%)
-
RuPhos ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
Preparation (Glovebox Recommended): Inside a glovebox, add the NaOtBu, RuPhos Pd G3, and RuPhos ligand to the reaction vessel. Add the halogenated pyrazole.
-
Reagent Addition: Remove the vessel from the glovebox. Add the anhydrous toluene, followed by the liquid amine coupling partner via syringe.
-
Inert Atmosphere (if not using a glovebox): If a glovebox is unavailable, add all solids, seal the vessel, purge with argon, and then add the degassed solvent and amine. Caution: NaOtBu is highly reactive with moisture and air.
-
Heating: Place the vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 4-18 hours.
-
Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.rug.nl [research.rug.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. epubl.ktu.edu [epubl.ktu.edu]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 3-(2-Methoxyphenyl)-1H-pyrazole
Welcome to the technical support center for the functionalization of 3-(2-methoxyphenyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. The unique electronic and steric properties of this molecule, particularly the influence of the 2-methoxyphenyl group, present specific challenges and opportunities in its derivatization. This document provides in-depth, field-proven insights into overcoming common hurdles in N-functionalization and C-functionalization, moving beyond simple protocols to explain the causality behind experimental choices.
Section 1: Navigating the Challenges of N-Functionalization
The functionalization of the nitrogen atoms in the pyrazole ring is fundamental to modulating the pharmacological properties of the final compound. However, the tautomeric nature of the NH-pyrazole leads to the primary challenge in this area: achieving regioselectivity.
FAQ 1.1: Why am I getting a mixture of N1 and N2 regioisomers during N-alkylation, and how can I control the outcome?
This is the most frequently encountered issue. The formation of both 1,3- and 1,5-disubstituted pyrazole isomers stems from the fact that the pyrazole core exists in a tautomeric equilibrium. The two nitrogen atoms have similar nucleophilicity, and alkylation can occur at either position, often resulting in a difficult-to-separate mixture of products.[1][2]
The regioselectivity is a delicate balance of several factors:
-
Steric Hindrance: The 2-methoxyphenyl group at the C3 position provides significant steric bulk. This generally favors alkylation at the less hindered N1 position.
-
Electronic Effects: The electronic nature of both the pyrazole substituents and the alkylating agent can influence the electron density at each nitrogen atom.
-
Reaction Conditions: The choice of base, its counter-ion, the solvent, and the temperature are critical control elements. The nature of the base and its cation can significantly influence regioselectivity.[1][2]
Troubleshooting Guide: Poor N1/N2 Regioselectivity
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inappropriate Base/Counter-ion | Small, hard cations (like Li⁺ or Na⁺ from NaH) can coordinate with both nitrogen atoms, leading to poor selectivity. Larger, softer cations (like K⁺ or Cs⁺) preferentially associate with the N1 position due to steric hindrance from the C3-substituent, directing the alkylating agent to that site.[1][2] | Switch from NaH or KH to a bulkier base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The use of 18-crown-6 can also enhance the yield and selectivity in certain cases by sequestering the cation.[3] |
| Highly Reactive Alkylating Agent | Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) react quickly and less selectively. This is often described as being under kinetic control, where the most accessible site reacts fastest. | Use a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide) or a bulkier one. This allows the thermodynamic preference, often for the more stable N1 isomer, to dominate. Michael acceptors can also provide excellent N1 selectivity.[4][5] |
| Solvent Choice | Polar aprotic solvents (e.g., DMF, Acetonitrile) can solvate the cation, influencing the pyrazolate anion's reactivity. Non-polar solvents (e.g., Toluene, THF) may favor aggregation and can alter the reactive pathway. | For base-mediated alkylations, Acetonitrile (MeCN) or Dimethylformamide (DMF) are standard starting points. If selectivity is poor, switching to THF or Toluene may alter the outcome. |
| Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored isomer, reducing selectivity. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and cool to 0 °C if a mixture is still obtained. |
Diagram 1: N-Alkylation Regioselectivity Pathways
Caption: Control of N-alkylation regioselectivity.
Experimental Protocol: Regioselective N1-Alkylation
This protocol aims to maximize the formation of the N1-alkylated isomer.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv.), cesium carbonate (Cs₂CO₃, 1.5 equiv.), and anhydrous acetonitrile (MeCN, approx. 0.1 M).
-
Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv.) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Upon completion, filter the suspension through a pad of Celite to remove the inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired N1-isomer.
FAQ 1.2: My Buchwald-Hartwig N-arylation is giving low yields. What are the critical parameters to check?
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is a complex catalytic system sensitive to several variables.[6][7] Low yields are typically traced back to catalyst deactivation, inappropriate ligand or base selection, or atmospheric contamination.
Troubleshooting Guide: Inefficient Buchwald-Hartwig N-Arylation
| Potential Cause | Scientific Rationale | Recommended Solution |
| Catalyst/Ligand System | The reaction relies on a Pd(0) active species. The ligand must be bulky and electron-rich to promote both the oxidative addition and the final reductive elimination step, while preventing catalyst decomposition.[8] | Use a modern, well-defined pre-catalyst (e.g., XPhos Pd G3) which forms the active Pd(0) species reliably. If using a Pd(II) source like Pd(OAc)₂, ensure you are using a suitable phosphine ligand (e.g., XPhos, RuPhos, SPhos) in the correct ratio (typically L:Pd = 2:1).[9] |
| Base Incompatibility | A strong, non-nucleophilic base is required to deprotonate the pyrazole nitrogen, forming the active nucleophile without interfering with the catalyst or substrates.[7] | Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS) can be effective alternatives, especially for sensitive substrates.[10] Weak bases like K₂CO₃ are generally insufficient. |
| Atmospheric Contamination | The Pd(0) catalytic species and the phosphine ligands are highly sensitive to oxidation by atmospheric oxygen, which leads to irreversible catalyst deactivation. | Ensure all reagents are dry and the solvent is rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. |
| Aryl Halide Reactivity | The reactivity order for the aryl halide is I > Br > Cl. Aryl chlorides are notoriously difficult to activate and require specialized, highly active catalyst systems.[7][11] | For aryl chlorides, use a highly active catalyst system such as one based on the Josiphos or tBuXPhos ligands. If possible, use the corresponding aryl bromide or iodide for an easier reaction. |
Diagram 2: Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Section 2: Strategies for C-Functionalization
Functionalizing the carbon backbone of the pyrazole ring opens up another dimension for structural diversification. This typically involves an initial halogenation step, followed by a transition-metal-catalyzed cross-coupling reaction.
FAQ 2.1: How can I selectively introduce a halogen at the C4 position?
For pyrazoles unsubstituted at the C4 and C5 positions, electrophilic halogenation occurs preferentially at the electron-rich C4 position.[12] This reaction provides a valuable synthetic handle for subsequent cross-coupling reactions.
Troubleshooting Guide: C4-Halogenation
| Potential Cause | Scientific Rationale | Recommended Solution |
| Lack of Reactivity | The pyrazole ring, while electron-rich, may require activation or a sufficiently potent electrophilic halogen source for the reaction to proceed efficiently. | N-Halosuccinimides (NBS, NCS, NIS) are excellent, easy-to-handle reagents for this transformation. Using a polar solvent like DMF or Acetonitrile can accelerate the reaction compared to less polar solvents like CCl₄ or CH₂Cl₂.[13][14] |
| Side Reactions / Over-halogenation | The 2-methoxyphenyl ring also has activated positions susceptible to electrophilic attack under harsh conditions. Using excess halogenating agent can lead to di-halogenated pyrazoles. | Use a stoichiometric amount (1.0-1.1 equivalents) of the halogenating agent. Add the reagent portion-wise at a controlled temperature (e.g., 0 °C to room temperature) to maintain control over the reaction's exotherm and prevent side reactions. |
| Difficult Purification | The succinimide byproduct can sometimes complicate the purification process. | After the reaction, quench with an aqueous solution of sodium thiosulfate to remove any unreacted halogen. The succinimide is water-soluble and can be largely removed with an aqueous wash during the work-up. |
Experimental Protocol: C4-Bromination of N1-Substituted Pyrazole
-
Preparation: Dissolve the N1-substituted this compound (1.0 equiv.) in dimethylformamide (DMF, approx. 0.2 M) in a flask protected from light.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS, 1.05 equiv.) in small portions over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization to yield the C4-bromo-pyrazole.
FAQ 2.2: My Suzuki-Miyaura coupling at the C4-position is failing. What are the common points of failure?
The Suzuki-Miyaura reaction is a robust method for C-C bond formation, but its success with heteroaromatic substrates depends on fine-tuning the conditions to avoid common pitfalls like debromination of the starting material or decomposition of the boronic acid.[15][16]
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
| Parameter | Common Issues & Solutions |
| Catalyst & Ligand | Issue: Low conversion or decomposition. Solution: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable starting point. For more challenging couplings, a pre-catalyst like XPhos Pd G2 or PdCl₂(dppf) may offer higher stability and activity. Ensure the catalyst loading is appropriate (typically 1-5 mol%).[15][17] |
| Base | Issue: Incomplete reaction or side reactions. Solution: An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is standard. For substrates sensitive to water, an anhydrous base like potassium phosphate (K₃PO₄) in a solvent like dioxane can be used. The base is crucial for activating the boronic acid. |
| Solvent System | Issue: Poor solubility or catalyst deactivation. Solution: A mixture of an organic solvent and water is common (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O). The aqueous phase is essential when using inorganic carbonate bases. Thoroughly degassing the solvent system is critical to prevent catalyst oxidation. |
| Boronic Acid Quality | Issue: Low yield due to homocoupling (Ar-Ar) or protodeboronation. Solution: Boronic acids can degrade upon storage. Use fresh, high-quality boronic acid. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. Run the reaction under strict inert conditions to minimize decomposition. |
Diagram 3: Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beilstein-archives.org [beilstein-archives.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions during the synthesis of 3-(2-Methoxyphenyl)-1H-pyrazole
An essential component of many medications, 3-(2-Methoxyphenyl)-1H-pyrazole is a valuable scaffold in medicinal chemistry. Its synthesis, while seemingly straightforward, is fraught with potential side reactions that can complicate purification, reduce yields, and compromise the final product's integrity. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, troubleshooting, and preventing these common issues. Drawing from established chemical principles and field-proven insights, this guide offers practical solutions and detailed protocols to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: My synthesis is producing a mixture of regioisomers. How can I control the reaction to form only the desired this compound?
A1: The issue of regioselectivity is the most critical challenge in the synthesis of asymmetrically substituted pyrazoles. The formation of two different regioisomers, such as 3-aryl vs. 5-aryl pyrazoles, typically arises from the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[1][2] Since the target molecule is N-unsubstituted (using hydrazine, NH₂NH₂), the primary control point for regioselectivity is the choice of the 1,3-dicarbonyl equivalent.
The reaction's outcome is governed by the subtle interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[2] The initial, and rate-determining, step is the nucleophilic attack of a hydrazine nitrogen onto one of the two carbonyl carbons. The key is to use a substrate where one carbonyl is significantly more electrophilic than the other.
Recommended Strategy: The β-Ketoaldehyde Route
The most reliable method to ensure the formation of the 3-aryl isomer is to start from a β-ketoaldehyde, specifically 1-(2-methoxyphenyl)-3-oxopropanal . In this precursor, the aldehyde carbonyl is far more reactive towards nucleophilic attack by hydrazine than the ketone carbonyl. This directs the initial condensation to occur at the aldehyde, leading decisively to the desired 3-(2-methoxyphenyl) regioisomer after cyclization and dehydration.
Below is a diagram illustrating the two competing pathways and why the β-ketoaldehyde route is preferred for regiocontrol.
Caption: Control of Regioselectivity in Pyrazole Synthesis.
Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis
| Factor | Influence on Reaction Outcome | Troubleshooting Action |
| Electronic Effects | Electron-withdrawing groups activate the adjacent carbonyl for nucleophilic attack. Aldehydes are inherently more electrophilic than ketones.[2] | Use a β-ketoaldehyde precursor. This provides the strongest electronic bias for the desired reaction pathway. |
| Steric Hindrance | Bulky substituents on or near a carbonyl group can hinder the approach of the hydrazine nucleophile, directing the attack to the less sterically crowded carbonyl.[1] | While less critical than electronics in the ketoaldehyde route, ensure the 2-methoxyphenyl group does not have additional bulky ortho-substituents that could alter reactivity. |
| Reaction pH | The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in hydrazine and protonate the carbonyls, affecting reaction rates.[1] | Maintain slightly acidic conditions (e.g., using acetic acid as a catalyst or solvent) to facilitate dehydration in the final step without causing unwanted side reactions. |
Q2: My reaction using a chalcone precursor is yielding a significant amount of a non-aromatic byproduct. What is it and how can I fix it?
A2: This is a classic issue when using α,β-unsaturated ketones (chalcones) as precursors. The initial cyclization with hydrazine forms a pyrazoline, which is a non-aromatic 5-membered ring. [3][4] This pyrazoline must then be oxidized to form the stable, aromatic pyrazole ring. If the oxidation is incomplete, the pyrazoline will remain as a major impurity.
Mechanism:
-
Michael Addition: Hydrazine adds to the β-carbon of the chalcone.
-
Cyclization: Intramolecular condensation forms the pyrazoline ring.
-
Oxidation: Two hydrogen atoms are removed to form the aromatic pyrazole.
Troubleshooting Strategies:
-
In-Situ Oxidation: Often, heating the reaction at reflux in a suitable solvent like ethanol or acetic acid is sufficient to promote air oxidation, especially if the reaction is run for an extended period (5-8 hours).[4] However, this can be unreliable.
-
Adding a Mild Oxidant: For a more robust and reproducible conversion, include a mild oxidizing agent in the reaction mixture or add it after the initial cyclization.
Table 2: Recommended Oxidation Conditions for Pyrazoline to Pyrazole Conversion
| Method | Reagent/Condition | Typical Protocol | Advantages/Disadvantages |
| Air Oxidation | Oxygen from air | Reflux in ethanol or acetic acid for 6-12 hours, open to the atmosphere (with a condenser).[4] | Simple, no extra reagents. Can be slow and incomplete. |
| Iodine | I₂ in the presence of a base (e.g., NaOH) | After pyrazoline formation, add a solution of I₂ in ethanol and stir at room temperature or with gentle heating. | Effective and generally clean. Requires an additional workup step. |
| Copper (II) Salts | Cu(OTf)₂ or CuCl₂ | Can be used catalytically in some protocols to facilitate the cyclization and oxidation in one pot.[5] | Efficient but introduces metal that must be removed. |
| Thionyl Chloride | SOCl₂ | Used as a catalyst, it promotes cyclization and dehydration/oxidation.[6] | High yielding but SOCl₂ is corrosive and requires careful handling. |
graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [arrowsize=0.7];Chalcone [label="Chalcone Precursor\n+ Hydrazine", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazoline [label="Pyrazoline Intermediate\n(Non-Aromatic Impurity)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole [label="Desired Pyrazole Product\n(Aromatic)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Chalcone -> Pyrazoline [label="Cyclization"]; Pyrazoline -> Pyrazole [label="Oxidation\n(CRITICAL STEP)"]; }
Caption: Synthetic pathway from chalcone to pyrazole.
Q3: I'm seeing byproducts with a higher molecular weight, possibly from reactions with the solvent or other reagents. How can I prevent this?
A3: These side reactions often stem from the nucleophilic nature of the pyrazole N-H group or from using reactive solvents under harsh conditions.
Common Scenarios and Solutions:
-
N-Arylation: If your synthesis involves copper catalysts and there is any unreacted aryl halide starting material, you risk a copper-catalyzed N-arylation of your pyrazole product.[7][8]
-
Prevention: Ensure complete consumption of the aryl halide precursor before pyrazole formation. If using copper, a thorough workup and purification (e.g., silica gel chromatography) is essential to remove all traces of the metal.
-
-
Reaction with Solvent (DMF): Using dimethylformamide (DMF) as a solvent at high temperatures, especially in the presence of reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can lead to a Vilsmeier-Haack type reaction.[5][9] This will introduce a formyl group (-CHO) at the 4-position of the pyrazole ring, leading to an aldehyde impurity.
-
Prevention: Avoid the combination of DMF and activating agents like POCl₃. Opt for less reactive solvents like ethanol, acetic acid, or toluene for the cyclization step. If high-boiling point is needed, consider dioxane or xylenes.
-
-
Dimerization/Polymerization: Under strongly acidic or basic conditions at high temperatures, side reactions involving intermolecular condensation or degradation can occur.
-
Prevention: Use the mildest conditions possible. Run reactions at the lowest temperature that allows for a reasonable reaction rate. Use catalytic amounts of acid or base rather than stoichiometric quantities. Monitor the reaction by TLC to avoid prolonged heating after the starting material is consumed.[10]
-
Validated Experimental Protocols
Protocol 1: Regioselective Synthesis via β-Ketoaldehyde
This protocol prioritizes regiochemical purity by using a precursor with differentiated carbonyl reactivity.
Step 1: Synthesis of 1-(2-methoxyphenyl)-3-oxopropanal sodium salt
-
To a stirred suspension of sodium ethoxide (1.2 eq) in dry diethyl ether at 0 °C, add a mixture of 2'-methoxyacetophenone (1.0 eq) and ethyl formate (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 16-24 hours.
-
The resulting precipitate (the sodium salt of the β-ketoaldehyde) is filtered, washed with cold diethyl ether, and dried under vacuum. This intermediate is often used directly in the next step.
Step 2: Cyclization to this compound
-
Dissolve the sodium salt of 1-(2-methoxyphenyl)-3-oxopropanal (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC (Thin Layer Chromatography). The reaction is typically complete within 3-5 hours.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The product will precipitate as a solid. Filter the solid, wash with water, and dry.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Protocol 2: Synthesis from Chalcone with Controlled Oxidation
This protocol is effective if the appropriate chalcone precursor is readily available.
Step 1: Synthesis of the Pyrazoline Intermediate
-
Dissolve the chalcone precursor, (E)-1-(2-methoxyphenyl)-3-aryl-prop-2-en-1-one (1.0 eq), in ethanol.[11]
-
Add hydrazine hydrate (1.1 eq) and a catalytic amount of sodium hydroxide.[12]
-
Heat the mixture to reflux for 4-6 hours. At this stage, the primary product is the pyrazoline.
Step 2: Oxidation to the Pyrazole
-
Cool the reaction mixture to room temperature.
-
Add a solution of iodine (1.2 eq) in ethanol dropwise. A color change will be observed.
-
Stir the reaction at room temperature for an additional 2-4 hours until TLC analysis shows complete conversion of the pyrazoline to the pyrazole.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijirt.org [ijirt.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to the Scale-Up Synthesis of 3-(2-Methoxyphenyl)-1H-pyrazole
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(2-Methoxyphenyl)-1H-pyrazole. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production.
I. Overview of the Synthetic Strategy: The Knorr Pyrazole Synthesis
The most robust and industrially viable route for the synthesis of this compound is the Knorr pyrazole synthesis.[1][2][3] This classic reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] In this specific case, the key starting materials are 1-(2-methoxyphenyl)butane-1,3-dione and hydrazine hydrate .
The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4] The use of a catalytic amount of acid is often employed to facilitate the reaction.[2]
Reaction Scheme:
Caption: Knorr synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions in Scale-Up
Transitioning a synthesis to a larger scale often presents unique challenges. This section addresses common problems encountered during the scale-up of this compound synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower on a larger scale compared to the lab-scale synthesis. What are the potential causes and how can I improve it?
A1: Low yield on scale-up is a frequent issue and can stem from several factors:
-
Inefficient Heat Transfer: Large reaction vessels have a lower surface-area-to-volume ratio, making efficient and uniform heating a challenge. Localized overheating can lead to side product formation and degradation of starting materials or the product.
-
Solution: Employ a jacketed reactor with a reliable temperature control system. Ensure vigorous and efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress closely using in-process controls (IPCs) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] Extend the reaction time if necessary, based on IPC results.
-
-
Suboptimal Reagent Addition: The rate of addition of hydrazine hydrate can impact the reaction.
-
Solution: Add the hydrazine hydrate solution portion-wise or via a dropping funnel at a controlled rate to manage the exotherm and minimize side reactions.
-
-
Losses during Work-up and Isolation: Product loss during extraction, washing, and crystallization can be more pronounced at a larger scale.
-
Solution: Optimize the work-up procedure. Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous phase. For crystallization, carefully select the solvent system and control the cooling rate to maximize crystal recovery.
-
Q2: I am observing the formation of a significant impurity. How can I identify and minimize it?
A2: The most common impurity in the Knorr synthesis of unsymmetrical pyrazoles is the formation of a regioisomer.
-
Regioisomer Formation: Since 1-(2-methoxyphenyl)butane-1,3-dione is an unsymmetrical diketone, the initial reaction with hydrazine can occur at either of the two carbonyl groups, potentially leading to the formation of 5-(2-methoxyphenyl)-1H-pyrazole as a regioisomeric impurity.[6][7] The ratio of these isomers can be influenced by the reaction conditions.
-
Identification: The two regioisomers will have distinct spectroscopic properties (NMR, LC-MS). It is crucial to have an analytical standard of the potential impurity for accurate identification and quantification.
-
Minimization: The regioselectivity of the Knorr synthesis can be influenced by the solvent and pH.[7]
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation.[7]
-
pH Control: Maintaining a slightly acidic pH (e.g., using acetic acid as a catalyst) can favor the formation of the desired regioisomer.[4]
-
-
-
Other Impurities: Other potential impurities can arise from the starting materials or side reactions.
-
Unreacted Starting Materials: Incomplete reaction will leave residual 1-(2-methoxyphenyl)butane-1,3-dione and hydrazine.
-
Azine Formation: A side reaction between hydrazine and two molecules of the dicarbonyl compound can lead to the formation of an azine byproduct.[5]
-
Solution: Monitor the purity of your starting materials before commencing the reaction. Use in-process controls to ensure the reaction goes to completion. To minimize azine formation, use a slight excess of hydrazine hydrate and control the addition rate of the diketone.[5]
-
Q3: The final product is difficult to purify by crystallization. What can I do?
A3: Crystallization is a critical step for obtaining a high-purity product at scale.
-
Solvent Screening: The choice of solvent is paramount. A good crystallization solvent should have high solubility for the product at elevated temperatures and low solubility at lower temperatures.
-
Solution: Conduct a systematic solvent screening using a range of solvents with varying polarities (e.g., ethanol, isopropanol, toluene, ethyl acetate, and mixtures thereof).
-
-
Oiling Out: The product may "oil out" instead of crystallizing, especially if the cooling rate is too fast or if impurities are present.
-
Solution: Slow, controlled cooling is essential. Seeding the supersaturated solution with a small crystal of the pure product can induce crystallization. If an oil forms, try to redissolve it by gentle heating and then cool it down even more slowly.
-
-
Impurity Effects: Impurities can inhibit crystal growth or co-crystallize with the product.
-
Solution: If significant impurities are present, consider a preliminary purification step before the final crystallization, such as a charcoal treatment to remove colored impurities or a column chromatography on a small portion to obtain pure seeding crystals. A patent on pyrazole purification suggests forming an acid addition salt, crystallizing it, and then neutralizing it to obtain the pure pyrazole.[8]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling hydrazine hydrate on a large scale?
A1: Hydrazine hydrate is a toxic and potentially carcinogenic substance and must be handled with extreme care.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a chemical-resistant apron or suit.[10][11]
-
Ventilation: All handling of hydrazine hydrate must be conducted in a well-ventilated area, preferably within a fume hood or a closed system.[10]
-
Spill Management: Have a spill kit readily available. For small spills, dilute with a large amount of water and then treat with a mild oxidizing agent like hydrogen peroxide or a calcium hypochlorite solution.[12] For large spills, evacuate the area and follow established emergency procedures.
-
Waste Disposal: Hydrazine waste must be collected in designated, properly labeled containers and disposed of as hazardous waste according to local regulations. Neutralization of dilute hydrazine waste can be achieved with dilute solutions of sodium hypochlorite or hydrogen peroxide.[12][13]
-
OSHA and NIOSH Guidelines: Adhere to the exposure limits set by the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[9][14][15]
Q2: How can I monitor the progress of the reaction effectively at a large scale?
A2: In-process controls (IPCs) are essential for monitoring reaction progress.
-
Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring. Develop a suitable solvent system that provides good separation between the starting material, product, and any major impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and impurities. This is the preferred method for accurate monitoring and for determining the reaction endpoint.
Q3: What is the recommended work-up procedure for a large-scale reaction?
A3: A typical work-up procedure would involve:
-
Quenching: After the reaction is complete (as determined by IPC), cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was performed in a volatile solvent, it may be removed under reduced pressure.
-
Extraction: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate or toluene) and wash with water to remove any remaining hydrazine and water-soluble byproducts.
-
Aqueous Washes: Perform washes with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, and finally a brine wash to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
Q4: What are the key parameters to control during the crystallization of this compound?
A4: The key parameters for a successful crystallization are:
-
Solvent System: As discussed in the troubleshooting section, the choice of solvent is critical.
-
Concentration: The concentration of the crude product in the crystallization solvent should be optimized to ensure a good yield without premature precipitation.
-
Cooling Profile: A slow and controlled cooling rate is crucial for the formation of well-defined crystals and to minimize the trapping of impurities.
-
Agitation: Gentle agitation during cooling can promote the formation of smaller, more uniform crystals and prevent the formation of large agglomerates.
-
Seeding: The use of seed crystals of the pure product can help to control the crystal size and morphology and prevent oiling out.
IV. Experimental Protocols
Synthesis of 1-(2-methoxyphenyl)butane-1,3-dione
A detailed protocol for the synthesis of the starting material, 1-(2-methoxyphenyl)butane-1,3-dione, can be found in the chemical literature.[16] This compound is also commercially available from various suppliers.
Scale-Up Synthesis of this compound
This protocol is a general guideline and should be optimized for specific equipment and scale.
-
Reactor Setup: Charge a clean, dry, and inerted jacketed glass reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and an addition funnel.
-
Reagent Charging: Charge the reactor with 1-(2-methoxyphenyl)butane-1,3-dione (1.0 eq) and a suitable solvent (e.g., ethanol or isopropanol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Hydrazine Addition: Begin stirring and slowly add hydrazine hydrate (1.1-1.2 eq) via the addition funnel at a rate that maintains the internal temperature within a safe and controlled range (e.g., 20-30 °C).
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 70-80 °C for ethanol) and monitor the progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification by Crystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or isopropanol/heptane).
-
Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.
-
Drying: Dry the purified crystals under vacuum at a temperature below their melting point.
V. Visualization of Key Processes
Workflow for Scale-Up Synthesis
Caption: General workflow for the scale-up synthesis.
VI. References
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. --INVALID-LINK--
-
Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791.
-
González, M., & Elguero, J. (2002). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 67(25), 9035–9041.
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. --INVALID-LINK--
-
Knorr pyrazole synthesis. Name-Reaction.com. --INVALID-LINK--
-
Safety and Handling of Hydrazine. DTIC. --INVALID-LINK--
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. --INVALID-LINK--
-
Knorr Pyrazole Synthesis. Chem Help ASAP. --INVALID-LINK--
-
Zaragoza Dörwald, F. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Molecules, 28(18), 6682.
-
Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, The University of New Mexico. --INVALID-LINK--
-
Bieliauskas, A., & Mickevičius, V. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782.
-
Bieliauskas, A., & Mickevičius, V. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. --INVALID-LINK--
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2468-2475.
-
1,3-Butanedione, 1-(2-hydroxy-5-methoxyphenyl)-. LookChem. --INVALID-LINK--
-
Hydrazine. NIOSH Pocket Guide to Chemical Hazards. CDC. --INVALID-LINK--
-
HYDRAZINE. Occupational Safety and Health Administration. --INVALID-LINK--
-
WO2011076194A1 - Method for purifying pyrazoles. Google Patents. --INVALID-LINK--
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. --INVALID-LINK--
-
Wang, X., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 25(23), 5723.
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. --INVALID-LINK--
-
Verter, H. S. (1967). Synthesis of 1-(3-hydroxy-4-methoxyphenyl)-1,2-butanedione. Journal of Chemical & Engineering Data, 12(4), 625-626.
-
Performance Chemicals Hydrazine. Arxada. --INVALID-LINK--
-
Practical Hydrazine Hydrate Safety. Reddit. --INVALID-LINK--
-
Preventing common side reactions during the synthesis and handling of hydrazones. Benchchem. --INVALID-LINK--
-
Moyano, S., et al. (2021). 2.2.2. Synthesis of 3,5-Dimethyl-4-(4′-Methoxyphenyl)-1H-Pyrazole (P1). Bio-protocol, 11(16), e4133.
-
Pyrazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Crystal structure of pyrazole 3g. ResearchGate. --INVALID-LINK--
-
US4366130A - Process for removing residual hydrazine from caustic solutions. Google Patents. --INVALID-LINK--
-
1-(2-Methoxyphenyl)butane-1,3-dione. PubChem. --INVALID-LINK--
-
Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. MDPI. --INVALID-LINK--
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. --INVALID-LINK--
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. --INVALID-LINK--
-
Large-scale synthesis of 1H-pyrazole. ResearchGate. --INVALID-LINK--
-
Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. JOCPR. --INVALID-LINK--
-
1-(4-Methoxyphenyl)-4,4,4-trifluoro-1,3-butanedione. Chem-Impex. --INVALID-LINK--
-
Synthesis, characterization, and crystal structures of new 3,5-diaryl-1 H-pyrazoles. ResearchGate. --INVALID-LINK--
-
Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. BenchChem. --INVALID-LINK--
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Knorr pyrrole synthesis. Wikipedia. --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. --INVALID-LINK--
-
Reaction of the lithio-derivative of methoxyallene with hydrazones. Part 1: Synthesis and transformation of α-allenyl hydrazines. ResearchGate. --INVALID-LINK--
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC. --INVALID-LINK--
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. --INVALID-LINK--
-
key reactions in heterocycle synthesis. --INVALID-LINK--
-
A condensation reaction of 2,3-butanedione and 4-fluoro-2-(1-phenylethyl)aniline. --INVALID-LINK--
References
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. nj.gov [nj.gov]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. reddit.com [reddit.com]
- 12. arxada.com [arxada.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 15. HYDRAZINE | Occupational Safety and Health Administration [osha.gov]
- 16. 1-(2-Methoxyphenyl)butane-1,3-dione | C11H12O3 | CID 10465171 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 3-(2-Methoxyphenyl)-1H-pyrazole
Welcome to the technical support guide for 3-(2-Methoxyphenyl)-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation under stressed conditions. We provide troubleshooting advice, detailed protocols, and mechanistic insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this molecule is primarily dictated by pH, the presence of oxidizing agents, temperature, and exposure to light. The pyrazole ring system possesses both a weakly acidic proton (at the N1 position) and a weakly basic nitrogen atom (at the N2 position), making it susceptible to degradation under both acidic and basic conditions.[1][2] The methoxy substituent may also be a site for specific degradation pathways, particularly acid-catalyzed hydrolysis.
Q2: Is the pyrazole ring itself generally stable?
A2: The aromatic pyrazole ring is relatively robust and resistant to moderate oxidative and reductive conditions.[3] However, its stability can be compromised under harsh pH conditions. Strong bases can deprotonate the C3 position, potentially leading to ring-opening, while strong acids protonate the ring to form a pyrazolium cation, altering its susceptibility to nucleophilic attack.[3][4] Often, the substituents on the ring are the initial sites of degradation.
Q3: What are the recommended analytical techniques for monitoring the degradation of this compound?
A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent compound from its degradation products.[5][6] For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable for obtaining molecular weight and fragmentation data.[7] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy should be used on isolated degradation products to confirm their definitive structures.[8]
Troubleshooting Guide: Acidic Conditions
Q4: My compound is degrading much faster than anticipated in my acidic solution (e.g., pH 1-3). What are the likely causes?
A4: Accelerated degradation under acidic conditions can be attributed to several factors beyond just pH:
-
Acid Concentration & Type: While 0.1 M HCl is a common starting point for forced degradation, higher concentrations or the use of a stronger acid like sulfuric acid can significantly increase the rate of hydrolysis.[6]
-
Temperature: Reaction kinetics are highly temperature-dependent. Performing the study at elevated temperatures (e.g., > 40°C) will accelerate degradation. Ensure your experiment is running at the intended temperature.
-
Hydrolysis of the Methoxy Group: The ether linkage of the 2-methoxyphenyl group is susceptible to acid-catalyzed hydrolysis. Protonation of the ether oxygen makes the methyl group a good leaving group, resulting in the formation of a 2-hydroxyphenyl pyrazole derivative.
-
Oxidative Stress: The degradation of some pyrazole derivatives under acidic conditions can be mediated by an initial oxidative pathway, which may be accelerated by dissolved oxygen or trace metal ion contaminants.[7]
Q5: I am observing a major new peak in my HPLC chromatogram during an acid stress study. What is its likely identity?
A5: The most probable primary degradation product under acidic conditions is 3-(2-Hydroxyphenyl)-1H-pyrazole . This results from the acid-catalyzed cleavage of the methyl ether. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack (by water or the counter-ion) on the methyl group. This hypothesis should be confirmed by mass spectrometry, where you would expect to see a mass loss of 14 Da (CH₂) compared to the parent compound.
Q6: How can I control the rate of degradation to achieve the target 5-20% for my forced degradation study?
A6: To achieve a controlled level of degradation as recommended by ICH guidelines, consider the following adjustments[9][10]:
-
Reduce Temperature: Start the experiment at room temperature before cautiously increasing it if no degradation is observed.
-
Decrease Acid Concentration: Titrate down the concentration of your acid (e.g., from 0.1 M to 0.01 M HCl).
-
Time Sampling: Take multiple time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration for achieving the target degradation percentage.
-
Inert Atmosphere: If oxidative degradation is suspected, purging your reaction vessel with nitrogen or argon can help minimize this pathway.
Troubleshooting Guide: Basic Conditions
Q7: My compound shows rapid and complete degradation at a pH above 9. What is the chemical basis for this instability?
A7: Pyrazoles are known to be unstable under strongly basic conditions.[4] The primary reasons for this heightened reactivity are:
-
Formation of the Pyrazolate Anion: The N1 proton is acidic and is readily removed by a base to form a pyrazolate anion.[2] This anion is more electron-rich and can be more susceptible to oxidation than the neutral parent molecule.
-
Ring Cleavage: Strong bases can deprotonate the C3 position of the pyrazole ring. This can initiate a cascade of reactions leading to the cleavage and opening of the aromatic ring system, resulting in complete decomposition of the core structure.[3]
-
Hydrolysis of Ester Analogs: While your molecule does not have an ester, it is a critical point of failure for many pyrazole derivatives, which hydrolyze rapidly in basic buffers (pH 8).[11][12] This highlights the general susceptibility of substituted pyrazoles to base-catalyzed reactions.
Q8: The results of my base-catalyzed degradation study are inconsistent between experiments. What experimental variables should I scrutinize?
A8: Inconsistent results often point to subtle variations in experimental setup. Check the following:
-
Precise pH Control: Ensure the pH of your solution is accurately measured and maintained. Small shifts in pH, especially around the pKa of the N1 proton, can cause large changes in degradation rate. Use buffered solutions where possible.
-
Exclusion of Oxygen: As the pyrazolate anion is prone to oxidation, the amount of dissolved oxygen can be a critical variable. For reproducible results, consider de-gassing your solvent and running the reaction under an inert atmosphere (N₂ or Ar).
-
Metal Contamination: Trace amounts of transition metals can catalyze oxidative degradation pathways. Using high-purity solvents and reagents or including a chelating agent like EDTA can help mitigate this.[7]
-
Light Exposure: Protect your experiment from light, as photolytic degradation can be an additional, uncontrolled pathway.
Visualizing the Degradation Process
Experimental Workflow
The following diagram outlines a standard workflow for conducting forced degradation studies, ensuring all critical steps are followed for regulatory compliance and scientific accuracy.[9]
Caption: Workflow for a forced degradation study.
Proposed Degradation Pathways
The following diagrams illustrate the hypothesized primary degradation pathways for this compound under specific stress conditions.
Acid-Catalyzed Degradation:
Caption: Hypothesized acid-catalyzed ether cleavage.
Base-Mediated Degradation:
Caption: Hypothesized base-mediated ring cleavage.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol is a general guideline based on ICH recommendations.[6] Concentrations and conditions should be optimized to achieve 5-20% degradation of the active substance.
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), 1 M and 0.1 M
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen Peroxide (H₂O₂), 30% solution
2. Stock Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at 2, 6, and 24 hours.
-
Before analysis, neutralize each aliquot with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at 2, 6, and 24 hours.
-
Before analysis, neutralize each aliquot with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of a 6% H₂O₂ solution to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 2, 6, and 24 hours.
-
4. Sample Analysis:
-
Dilute all neutralized and control samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Analyze by a validated stability-indicating HPLC-UV method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to 3-(2-Methoxyphenyl)-1H-pyrazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The methoxyphenyl-pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The precise substitution pattern of the methoxy group on the phenyl ring dramatically influences the molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity. Distinguishing between these closely related isomers is a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive comparison of the spectroscopic data for 3-(2-methoxyphenyl)-1H-pyrazole and its key positional isomers, offering a valuable resource for unambiguous structural elucidation.
Introduction to Methoxyphenyl-Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic and hydrogen-bonding capabilities make them versatile building blocks in the design of therapeutic agents targeting a range of diseases. When substituted with a methoxyphenyl group, the resulting isomers can exhibit distinct biological profiles due to subtle differences in their conformation and ability to interact with biological targets. Accurate and detailed spectroscopic analysis is therefore paramount for any research and development involving these compounds.
This guide focuses on the comparative analysis of the following isomers:
-
This compound (ortho-isomer)
-
3-(3-Methoxyphenyl)-1H-pyrazole (meta-isomer)
-
3-(4-Methoxyphenyl)-1H-pyrazole (para-isomer)
-
5-(2-Methoxyphenyl)-1H-pyrazole (positional isomer)
We will delve into the nuances of their ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopic data.
Comparative Spectroscopic Analysis
The differentiation of these isomers relies on subtle but distinct differences in their spectroscopic signatures. The position of the methoxy group and the point of attachment of the phenyl ring to the pyrazole core create unique electronic environments for the constituent atoms.
Below is a workflow for the spectroscopic differentiation of the isomers:
Caption: Workflow for isomeric differentiation using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the subtle structural differences between these isomers. The chemical shifts (δ) and coupling constants (J) of the pyrazole and phenyl protons, as well as the carbon signals, provide a detailed fingerprint of each molecule.
¹H NMR Spectroscopy:
The key diagnostic signals in the ¹H NMR spectra are the protons of the pyrazole ring (H-4 and H-5) and the aromatic protons of the methoxyphenyl ring.
-
This compound: The proximity of the methoxy group to the pyrazole ring in the ortho-isomer is expected to cause a notable downfield shift for the H-5 proton of the pyrazole ring due to steric and electronic effects. The aromatic region will show a complex multiplet pattern characteristic of an ortho-substituted benzene ring.
-
3-(3-Methoxyphenyl)-1H-pyrazole: The meta-isomer will exhibit a different splitting pattern in the aromatic region compared to the ortho and para isomers. The chemical shifts of the pyrazole protons will be less influenced by the methoxy group compared to the ortho-isomer.
-
3-(4-Methoxyphenyl)-1H-pyrazole: The para-substitution leads to a more symmetrical molecule, often resulting in a simpler aromatic region with two distinct doublets (an AA'BB' system). The methoxy group's electronic donation at the para position will influence the chemical shifts of the pyrazole protons.
-
5-(2-Methoxyphenyl)-1H-pyrazole: This positional isomer will show a significant difference in the chemical shift of the pyrazole H-4 proton compared to the 3-substituted isomers. The connectivity change alters the electronic distribution within the pyrazole ring.
¹³C NMR Spectroscopy:
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the pyrazole carbons (C-3, C-4, and C-5) and the ipso-carbon of the phenyl ring being particularly informative.
-
The chemical shift of the carbon bearing the methoxyphenyl group (C-3 or C-5) will be diagnostic.
-
The position of the methoxy group on the phenyl ring will influence the chemical shifts of all the aromatic carbons, providing a clear distinction between the ortho, meta, and para isomers.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | Pyrazole H-4 and H-5; complex aromatic multiplets. | Pyrazole C-3, C-4, C-5; distinct aromatic signals. |
| 3-(3-Methoxyphenyl)-1H-pyrazole | Pyrazole H-4 and H-5; characteristic meta-coupled aromatic signals. | Pyrazole C-3, C-4, C-5; distinct aromatic signals. |
| 3-(4-Methoxyphenyl)-1H-pyrazole | Pyrazole H-4 and H-5; two doublets in the aromatic region. | Pyrazole C-3, C-4, C-5; fewer aromatic signals due to symmetry. |
| 5-(2-Methoxyphenyl)-1H-pyrazole | Distinct pyrazole H-4 chemical shift compared to 3-substituted isomers. | Distinct pyrazole C-5 chemical shift. |
*Note: Specific chemical shifts are highly dependent on the solvent and spectrometer frequency. The data presented here are general trends for comparative purposes.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. While all isomers will show characteristic bands for N-H, C-H, C=N, and C=C stretching, subtle differences in the fingerprint region (below 1500 cm⁻¹) can aid in their differentiation. The C-O stretching vibration of the methoxy group and the out-of-plane C-H bending vibrations of the substituted benzene ring are particularly useful.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Isomer Differentiation |
| N-H Stretch | 3100 - 3500 (broad) | Indicates the presence of the 1H-pyrazole. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Present in all isomers. |
| C=N, C=C Stretch | 1450 - 1600 | Characteristic of the pyrazole and phenyl rings. |
| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) | The exact position can be influenced by the substitution pattern. |
| C-H Out-of-Plane Bending | 700 - 900 | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring (ortho, meta, para). |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. All four isomers will have the same molecular weight (C₁₀H₁₀N₂O, 174.20 g/mol ) and will show a prominent molecular ion peak (M⁺). However, the relative intensities of the fragment ions can differ based on the stability of the resulting fragments, which is influenced by the isomer's structure.
The fragmentation of these isomers will likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The position of the methoxy group can influence the subsequent fragmentation pathways of the pyrazole and phenyl rings. For example, the ortho-isomer may exhibit unique fragmentation patterns due to potential interactions between the methoxy group and the pyrazole ring.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λmax) are influenced by the extent of conjugation and the electronic nature of the substituents. All isomers are expected to exhibit absorption bands corresponding to π → π* transitions of the pyrazole and phenyl rings.
-
The position of the methoxy group will cause slight shifts in the λmax values. Electron-donating groups like methoxy generally cause a bathochromic (red) shift.
-
The extent of this shift will vary between the ortho, meta, and para isomers due to differences in the resonance and inductive effects. The para-isomer, with its extended conjugation, often shows the most significant red shift.
Experimental Protocols
Accurate data acquisition is crucial for reliable isomer differentiation. The following are generalized protocols for the spectroscopic techniques discussed.
NMR Spectroscopy
Caption: Standard protocol for NMR data acquisition and analysis.
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr and press into a transparent disk. For ATR, place a small amount of the sample directly on the crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring good resolution to determine the accurate mass of the molecular ion and fragment ions.
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic losses and propose fragmentation pathways.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax).
Conclusion
The spectroscopic differentiation of this compound and its isomers is a nuanced but achievable task. A multi-technique approach, with a strong emphasis on ¹H and ¹³C NMR spectroscopy, is essential for unambiguous structure determination. Careful analysis of the aromatic proton splitting patterns, the chemical shifts of the pyrazole ring protons and carbons, and the characteristic IR absorption bands for benzene substitution will provide the necessary evidence to confidently assign the correct isomeric structure. This guide serves as a foundational reference for researchers working with these important heterocyclic compounds, enabling more efficient and accurate characterization in their synthetic and medicinal chemistry endeavors.
A Comparative Guide to the Structure-Activity Relationship of 3-(2-Methoxyphenyl)-1H-pyrazole Derivatives in Cancer Therapy
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(2-methoxyphenyl)-1H-pyrazole derivatives, with a particular focus on their anticancer properties. By objectively comparing the performance of these derivatives with supporting experimental data, we aim to elucidate the key structural features governing their biological activity and provide a rationale for future drug design.
The this compound core is a privileged structure in drug discovery, known to interact with a variety of biological targets. The strategic placement of the methoxy group at the ortho position of the C3-phenyl ring can significantly influence the molecule's conformation and electronic properties, thereby modulating its binding affinity and efficacy against specific targets. This guide will dissect the influence of substitutions at various positions of the pyrazole and phenyl rings, drawing on comparative data to build a comprehensive SAR model.
The Influence of Methoxy Group Positioning on Anticancer Activity
The position of the methoxy group on the C3-phenyl ring of pyrazole-benzenesulphonamide hybrids has a discernible impact on their cytotoxic effects against various cancer cell lines. A comparative study of methoxy-substituted derivatives provides valuable insights into the spatial and electronic requirements for potent anticancer activity.
A key study synthesized and evaluated a series of 4-[5-(1,3-benzodioxol-5-yl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamides, where the 'aryl' group at the C3 position was varied to include 2-methoxyphenyl, 3-methoxyphenyl, and 4-methoxyphenyl moieties. The cytotoxic activity of these compounds was assessed against oral squamous cell carcinoma (OSCC) and normal oral fibroblast (HGF) cell lines.[1]
| Compound ID | C3-Aryl Substituent | OSCC (TR146) IC50 (µM) | HGF IC50 (µM) |
| 4d | 2-Methoxyphenyl | 13.5 | >400 |
| 4c | 3-Methoxyphenyl | 20.3 | >400 |
| 4b | 4-Methoxyphenyl | 6.7 | >400 |
Data synthesized from Çakmak et al., 2025.[1]
-
Potency Trend: The substitution pattern on the phenyl ring at the C3 position significantly influences cytotoxic activity. The order of potency against the OSCC cell line was found to be 4-methoxy > 2-methoxy > 3-methoxy.
-
Selectivity: All three methoxy-substituted derivatives exhibited high selectivity for the cancer cell line over the normal fibroblast cell line, with IC50 values greater than 400 µM for HGF cells. This suggests a favorable therapeutic window.
-
Causality of Positional Isomerism: The superior activity of the 4-methoxy derivative (4b) could be attributed to more favorable interactions within the target's binding pocket. The para position allows the methoxy group to potentially engage in hydrogen bonding or other electronic interactions without causing steric hindrance. The 2-methoxy derivative (4d), while still potent, may experience some steric constraints due to the ortho-substitution, slightly reducing its activity compared to the 4-methoxy isomer. The 3-methoxy derivative (4c) consistently showed the lowest potency, indicating that this substitution pattern is less optimal for binding to the target.
These findings underscore the critical role of substituent positioning in modulating the anticancer activity of 3-phenyl-1H-pyrazole derivatives.
General Synthesis of 3-(Aryl)-1H-pyrazole Derivatives
The synthesis of the 3-(methoxyphenyl)-1H-pyrazole core and its analogues typically involves a Claisen-Schmidt condensation followed by a cyclization reaction with a hydrazine derivative. This versatile approach allows for the introduction of diverse substituents on both the pyrazole and phenyl rings.
Figure 1: General synthetic scheme for 3-aryl-1H-pyrazole derivatives.
Experimental Protocol: Synthesis of Chalcone Intermediate
-
Dissolve the substituted acetophenone (1 mmol) and the corresponding substituted benzaldehyde (1 mmol) in ethanol (10 mL).
-
Add an aqueous solution of sodium hydroxide (40%) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.
Experimental Protocol: Synthesis of Pyrazole Derivative
-
Reflux a mixture of the chalcone intermediate (1 mmol) and a hydrazine derivative (e.g., 4-hydrazinobenzenesulphonamide hydrochloride, 1.2 mmol) in glacial acetic acid (15 mL) for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and purify by column chromatography or recrystallization to yield the final pyrazole derivative.
Mechanism of Action: Induction of Apoptosis
Several studies have indicated that pyrazole derivatives exert their anticancer effects by inducing apoptosis, a programmed cell death pathway. The intrinsic pathway of apoptosis is often implicated, involving the mitochondria and a cascade of caspase activation.
Figure 2: Proposed apoptotic pathway induced by this compound derivatives.
The proposed mechanism suggests that these pyrazole derivatives can lead to an increase in reactive oxygen species (ROS) within the cancer cells. This oxidative stress can, in turn, cause mitochondrial dysfunction. Furthermore, these compounds may downregulate anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift favors the release of cytochrome c from the mitochondria, which then activates the caspase cascade, ultimately leading to the execution of apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Figure 3: Workflow for the MTT cytotoxicity assay.
Detailed Steps for MTT Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives reveals that the positioning of the methoxy group on the C3-phenyl ring is a critical determinant of their anticancer activity. While the 4-methoxy isomer generally exhibits the highest potency, the 2-methoxy derivative remains a highly active and selective compound. The pyrazole scaffold, with its synthetic tractability, allows for extensive exploration of the chemical space to optimize potency and selectivity.
Future research should focus on a more systematic exploration of substitutions at the N1, C4, and C5 positions of the pyrazole ring while retaining the 3-(2-methoxyphenyl) moiety. This will help to build a more comprehensive SAR model and identify derivatives with enhanced therapeutic potential. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be instrumental in their rational design and clinical development as next-generation anticancer agents.
References
A Comparative Analysis of Methoxy-Substituted Pyrazoles: Unlocking Their Biological Potential
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of pharmacological activities, including several clinically approved drugs.[1][2][3][4] The strategic functionalization of the pyrazole scaffold is key to modulating its biological effects. Among the various substituents, the methoxy (-OCH₃) group is of particular interest. Its ability to act as a hydrogen bond acceptor and its influence on the electronic and lipophilic properties of a molecule can significantly enhance binding affinity to biological targets and improve pharmacokinetic profiles.
This guide provides a comparative study of the biological activities of methoxy-substituted pyrazoles, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into the structure-activity relationships (SAR), examine the mechanistic underpinnings of their actions, and provide exemplary experimental protocols for their evaluation.
Anticancer Activity: Targeting Cell Proliferation and Survival
Pyrazole derivatives have emerged as promising anticancer agents, acting on various targets to inhibit tumor growth and induce apoptosis.[3][5] The introduction of methoxy groups has been shown to enhance the potency of these compounds, often by improving their interaction with key oncogenic proteins.[5][6]
Mechanism of Action: Tubulin Polymerization and Kinase Inhibition
A primary mechanism by which methoxy-substituted pyrazoles exert their anticancer effects is through the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle assembly.[5][7] This interference leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5] Another key strategy involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells and drive proliferation.[6][8]
Caption: Inhibition of tubulin polymerization by methoxy-substituted pyrazoles.
Comparative Cytotoxicity
The position and number of methoxy groups on the phenyl rings attached to the pyrazole core significantly influence cytotoxic activity. For instance, studies have shown that trimethoxy substitutions, particularly the 3,4,5-trimethoxyphenyl moiety, are critical for potent tubulin inhibition.[7] Dimethoxy-containing analogs have also demonstrated strong antitumor activity against various cell lines.[5]
| Compound Class | Methoxy Substitution Pattern | Target Cell Line(s) | Potency (IC₅₀) | Key Findings | Reference |
| N-Phenylpyrazolines | Varies (e.g., 4-methoxy) | HeLa, WiDr, MCF-7 | Micromolar range | Methoxy groups enhanced potency. Compound 2g showed broad-spectrum activity. | [6] |
| (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanones | 3,4,5-trimethoxy on one ring | A549, HT-1080, SGC-7901 | 0.054 - 0.16 µM | Compound 9c was a potent tubulin polymerization inhibitor, causing G2/M arrest. | [7] |
| Pyrazolo[4,3-d]pyrimidin-7(6H)-ones | 3,5-dimethoxy | HeLa, CAKI-I, A549, etc. | 14 - 37 µM | Compound 43m showed the highest potency and inhibited mTOR. | [9] |
| Pyrazole-Chalcone Conjugates | 3,4-dimethoxy; 2,4-dimethoxy | MCF-7, A549, DU145 | 0.96 - 2.16 µM | Dimethoxy substitutions were more potent than single para-methoxy groups. | [5][10] |
| Pyrazol-3-one Derivatives | 4-methoxy | HCT-116, PC-3 | Good activity | Showed good activity against colon (HCT-116) and prostate (PC-3) cancer cells. | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their proliferation and survival.
Causality: This protocol is selected for its reliability, high throughput, and direct correlation between mitochondrial metabolic activity and cell viability. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductases in living cells forms the basis of this quantitative measurement.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxy-substituted pyrazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives, including the well-known drug Celecoxib, are recognized for their potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][12]
Mechanism of Action: COX and iNOS Inhibition
Methoxy-substituted pyrazoles can exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13] Overexpression of these enzymes in response to stimuli like lipopolysaccharide (LPS) leads to the production of inflammatory mediators. By down-regulating their expression, these pyrazole compounds can effectively reduce the inflammatory response.
| Compound Class | Methoxy Substitution Pattern | Target/Model | Key Findings | Reference |
| Pyrazole-Substituted Heterocycles | 4-methoxy on pyrazole moiety | Carrageenan-induced paw edema | Methoxy group exhibited higher activity than unsubstituted analogs. | [14] |
| 3,4,5-trimethoxyphenyl Pyrazoles | 3,4,5-trimethoxy | LPS-stimulated RAW 264.7 macrophages | Strongly down-regulated iNOS and COX-2 expression. | [13] |
| 1,5-Diarylpyrazoles | 2-methoxy-4-(pyrazol-5-yl)phenol | Heat-induced protein denaturation | Aminomethyl derivatives showed higher activity than the parent methoxy-phenol compound. | [15] |
| Pyrazole-Carboxamides | 4-methoxy phenyl | Carrageenan-induced paw edema | Compound with 4-nitrophenyl showed better activity, but the 4-methoxyphenyl analog was also tested. | [16] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.[17]
Causality: The injection of carrageenan, a sulfated polysaccharide, into the rat paw induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and is sensitive to inhibition by COX inhibitors. This makes the model highly relevant for screening compounds like pyrazole derivatives.
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Preparation: Use Wistar albino rats (150-200g), fasted overnight with free access to water.
-
Grouping: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups for different doses of the pyrazole compounds.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Inflammation Induction: After 1 hour, inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the left hind paw of each rat.
-
Measurement: Measure the paw volume immediately before the carrageenan injection and at specified intervals (e.g., 1, 2, 3, and 4 hours) afterward using a plethysmometer.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the test group.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds for drug development. Pyrazole derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects.[2][12][18] The lipophilic character imparted by methoxy groups can be crucial for penetrating microbial cell membranes.
Structure-Activity Relationship Insights
The position of the methoxy group is a critical determinant of antimicrobial efficacy.
-
Para-methoxy substitution on a phenyl ring has been shown to enhance activity against P. aeruginosa, E. faecalis, and B. subtilis.[19]
-
Meta-methoxy substitution increased activity against P. aeruginosa and S. aureus.[19]
-
Ortho-methoxy substitution , in contrast, was found to be unfavorable, leading to reduced or no antibacterial activity in some series.[19] The presence of other pharmacophores, such as halogens (chloro, bromo), in combination with a methoxy group can further increase antimicrobial activity due to enhanced lipophilicity.[2][19]
| Methoxy Position | Effect on Activity | Target Organisms | Reference |
| Para | Enhanced | P. aeruginosa, E. faecalis, B. subtilis | [19] |
| Meta | Increased | P. aeruginosa, S. aureus | [19] |
| Ortho | Decreased / Inactive | General bacteria | [19] |
Experimental Protocol: Microbroth Dilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: This protocol provides a quantitative measure of a compound's potency (the MIC value). By serially diluting the compound, it allows for the precise determination of the concentration at which bacterial or fungal growth is inhibited, offering a standardized metric for comparing the efficacy of different derivatives.
Step-by-Step Methodology:
-
Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO). Prepare a 2-fold serial dilution of each compound in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin.
Neuroprotective Activity
Neurodegenerative diseases and acute neuronal injury represent significant therapeutic challenges. Emerging research indicates that pyrazole derivatives possess neuroprotective potential, often linked to their anti-inflammatory and antioxidant properties.[4][20][21]
A study on pyrazole derivatives bearing a 3,4,5-trimethoxyphenyl group found they could offer significant protection against 6-hydroxydopamine (6-OHDA)-induced cell death in the SH-SY5Y neuroblastoma cell line, a common model for Parkinson's disease research.[13] Another series of novel pyrazole derivatives showed potent anti-inflammatory effects in microglial cells, suggesting their utility in mitigating the secondary inflammation that exacerbates spinal cord injuries.[21][22] One compound, 6g, was particularly effective at suppressing IL-6 expression, outperforming dexamethasone and Celecoxib.[21][22]
| Compound Class | Methoxy Substitution Pattern | Model | Key Findings | Reference |
| Pyrazolo[3,4-d]pyridazines | 3,4,5-trimethoxy | 6-OHDA-induced SH-SY5Y cell death | Compound 5e showed over 100% relative neuroprotection with high cell viability. | [13] |
| Novel Pyrazole Derivatives | Varies | LPS-stimulated BV2 microglial cells | Compound 6g showed potent suppression of IL-6 (IC₅₀ = 9.562 µM), indicating strong anti-neuroinflammatory effects. | [21][22] |
Conclusion
The methoxy group is a powerful modulator of the biological activity of the pyrazole scaffold. This comparative guide highlights that the strategic placement and number of methoxy substituents are critical for optimizing activity across different therapeutic areas.
-
For anticancer activity, poly-methoxy substitutions, especially the 3,4,5-trimethoxyphenyl motif, are highly effective for targeting tubulin.
-
For anti-inflammatory effects, a 4-methoxyphenyl group often confers potent activity, particularly in down-regulating key inflammatory enzymes.
-
For antimicrobial applications, the position is paramount, with para and meta substitutions being favorable, while ortho is generally detrimental.
-
For neuroprotection, the anti-inflammatory properties conferred by methoxy-substituted pyrazoles appear to be a key mechanism.
The data presented herein underscore the vast potential of methoxy-substituted pyrazoles as lead compounds in drug discovery. Future research should focus on multi-target optimization and detailed pharmacokinetic and toxicological profiling to translate these promising findings into clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jchr.org [jchr.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medicaljournalshouse.com [medicaljournalshouse.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. turkjps.org [turkjps.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Pyrazole Scaffolds: Evaluating Novel c-Met Kinase Inhibitors Against Established Therapeutics
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase remains a pivotal target. Its dysregulation is a known driver of tumor growth, invasion, and metastasis in a variety of malignancies.[1][2] The clinical success of c-Met inhibitors has spurred the development of novel chemical scaffolds designed to overcome resistance and improve selectivity. Among these, pyrazole derivatives have emerged as a promising class of c-Met inhibitors.[3]
This guide provides a comparative analysis of a representative pyrazole-based c-Met inhibitor against well-established drugs, Crizotinib and Tivantinib. We will delve into the mechanistic rationale, present comparative efficacy data, and provide detailed experimental protocols for researchers aiming to evaluate novel compounds targeting the c-Met signaling pathway.
The c-Met Signaling Cascade: A Key Oncogenic Driver
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[1] These pathways, including the RAS/MAPK and PI3K/AKT cascades, are crucial for normal cellular processes but their aberrant activation in cancer cells promotes proliferation, survival, and motility.
Caption: Simplified c-Met signaling pathway.
A New Contender: Pyrazole-Based c-Met Inhibition
While the user's specific compound of interest, 3-(2-Methoxyphenyl)-1H-pyrazole, lacks publicly available data regarding its c-Met inhibitory activity, the broader class of pyrazole derivatives has shown significant promise. For the purpose of this guide, we will use a representative pyrazolo[3,4-b]pyridine derivative, compound 5a from a recent study, as a surrogate to illustrate the comparative evaluation process. This compound demonstrated potent c-Met inhibition and provides a basis for a data-driven comparison.
Comparative Efficacy: Pyrazolo[3,4-b]pyridine vs. Known Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. The following table summarizes the reported in vitro IC50 values of our representative pyrazole derivative and two FDA-approved c-Met inhibitors, Crizotinib and Tivantinib.
| Inhibitor | Type | Target(s) | c-Met IC50 (nM) | Reference |
| Compound 5a | ATP-competitive | c-Met | 4.27 | |
| Crizotinib | ATP-competitive | c-Met, ALK, ROS1 | 11 | Selleckchem |
| Tivantinib | Non-ATP-competitive | c-Met | 355 (Ki) | Selleckchem |
Note: Tivantinib's value is presented as the inhibitor constant (Ki) as it is a non-ATP competitive inhibitor.
From this data, the representative pyrazole derivative 5a exhibits a highly potent, single-digit nanomolar IC50 against c-Met, comparable to or exceeding the potency of Crizotinib in this in vitro assay. This highlights the potential of the pyrazole scaffold in developing highly effective c-Met inhibitors.
Experimental Protocols for Inhibitor Evaluation
To ensure the scientific integrity of such comparative data, standardized and robust experimental protocols are essential. Below are detailed methodologies for key assays in the evaluation of c-Met inhibitors.
In Vitro c-Met Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase domain.
Principle: A recombinant c-Met kinase domain is incubated with a substrate and ATP. The inhibitor's efficacy is determined by quantifying the reduction in substrate phosphorylation.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human c-Met kinase to the desired concentration in kinase buffer. The optimal concentration should be empirically determined.
-
Prepare a stock solution of a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in kinase buffer. The ATP concentration should be near its Km for c-Met.
-
Prepare serial dilutions of the test compound (e.g., this compound or the representative compound 5a ) and reference inhibitors in DMSO, followed by further dilution in kinase buffer.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the diluted c-Met kinase to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
-
Kinase Reaction and Detection:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method such as:
-
Luminescence-based (e.g., ADP-Glo™): Measures ATP consumption.
-
Fluorescence Resonance Energy Transfer (FRET): Uses a labeled substrate.
-
Radiometric: Measures the incorporation of ³²P- or ³³P-labeled ATP.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for an in vitro c-Met kinase inhibition assay.
Cellular Phospho-c-Met Assay
This cell-based assay confirms the on-target activity of the inhibitor by measuring the phosphorylation status of c-Met within a cellular context.
Principle: c-Met-activated cancer cells are treated with the inhibitor, and the level of phosphorylated c-Met is quantified, typically by Western blot or ELISA.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a c-Met-dependent cancer cell line (e.g., Hs746T, MKN-45) to sub-confluency.
-
Serum-starve the cells for a defined period (e.g., 4-6 hours) to reduce basal receptor activation.
-
Treat the cells with serial dilutions of the test and reference inhibitors for a short duration (e.g., 1-2 hours).
-
Stimulate the cells with HGF to induce c-Met phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Probe the membrane with primary antibodies specific for phosphorylated c-Met (p-cMet) and total c-Met.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-cMet and total c-Met using densitometry software.
-
Normalize the p-cMet signal to the total c-Met signal for each sample.
-
Calculate the percentage of inhibition of c-Met phosphorylation relative to the HGF-stimulated vehicle control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The exploration of novel chemical scaffolds is a cornerstone of advancing targeted cancer therapy. While direct inhibitory data for this compound on c-Met is not currently available in the public domain, the broader class of pyrazole derivatives demonstrates significant potential as potent c-Met inhibitors. The representative pyrazolo[3,4-b]pyridine derivative 5a showcases efficacy comparable to established drugs in preclinical models.
For researchers in drug development, the provided experimental protocols offer a robust framework for the rigorous evaluation and comparison of novel inhibitor candidates. By adhering to these self-validating systems, the scientific community can continue to build a comprehensive understanding of structure-activity relationships and advance the development of next-generation c-Met inhibitors for the benefit of patients.
References
- 1. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Validation of 3-(2-Methoxyphenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrazole scaffolds are of paramount importance, forming the core of numerous pharmacologically active agents. The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of biological activity, making the validation of robust and efficient synthetic routes a critical endeavor. This guide provides an in-depth comparison of two prevalent synthetic pathways to 3-(2-Methoxyphenyl)-1H-pyrazole, a valuable building block in drug discovery. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.
Introduction to this compound
The target molecule, this compound, features a pyrazole ring substituted at the 3-position with a 2-methoxyphenyl group. This structural motif is of significant interest due to the potential for the methoxy group to engage in key hydrogen bonding interactions with biological targets and influence the overall lipophilicity and metabolic stability of derivative compounds. The validation of its synthesis is therefore a crucial first step in the exploration of its therapeutic potential.
Comparative Analysis of Synthetic Routes
Two classical and highly effective methods for the synthesis of pyrazoles are the reaction of a 1,3-dicarbonyl compound with hydrazine and the cyclization of a chalcone derivative with hydrazine. Below, we explore and compare these two synthetic strategies for the preparation of this compound.
| Parameter | Route 1: From 1,3-Dicarbonyl | Route 2: From Chalcone Precursor |
| Starting Materials | 2-Methoxyacetophenone, Ethyl formate | 2-Methoxyacetophenone, Benzaldehyde, Hydrazine hydrate |
| Key Intermediates | 1-(2-Methoxyphenyl)-3-hydroxyprop-2-en-1-one | (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one |
| Reaction Steps | 2 (Claisen condensation, Cyclization) | 2 (Claisen-Schmidt condensation, Cyclization) |
| Overall Yield | Good to Excellent | Good to Excellent |
| Scalability | Readily scalable | Readily scalable |
| Purification | Crystallization/Chromatography | Crystallization/Chromatography |
Route 1: Synthesis via Claisen Condensation and Cyclization
This synthetic approach leverages the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1] The key 1,3-dicarbonyl intermediate, 1-(2-methoxyphenyl)-3-hydroxyprop-2-en-1-one, is generated in situ via a Claisen condensation of 2-methoxyacetophenone with ethyl formate.
Mechanistic Rationale
The Claisen condensation is initiated by the deprotonation of the α-carbon of 2-methoxyacetophenone by a strong base, typically a sodium alkoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. Subsequent elimination of the ethoxide group yields the β-ketoaldehyde, which exists in equilibrium with its more stable enol tautomer, 1-(2-methoxyphenyl)-3-hydroxyprop-2-en-1-one.
The subsequent cyclization with hydrazine hydrate proceeds via a nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring.
Caption: Synthetic workflow for Route 1.
Experimental Protocol
Step 1: Synthesis of 1-(2-Methoxyphenyl)-3-hydroxyprop-2-en-1-one
-
To a solution of sodium ethoxide (prepared from 1.15 g, 50 mmol of sodium in 25 mL of absolute ethanol), add 2-methoxyacetophenone (7.5 g, 50 mmol) with stirring.
-
Add ethyl formate (3.7 g, 50 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 1-(2-methoxyphenyl)-3-hydroxyprop-2-en-1-one. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a solution of 1-(2-methoxyphenyl)-3-hydroxyprop-2-en-1-one (1.78 g, 10 mmol) in ethanol (20 mL), add hydrazine hydrate (0.5 mL, 10 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to afford pure this compound.
Route 2: Synthesis via Claisen-Schmidt Condensation and Cyclization
This alternative route involves the initial synthesis of a chalcone (an α,β-unsaturated ketone) via a Claisen-Schmidt condensation, followed by its cyclization with hydrazine.[2] This method is particularly advantageous due to the often crystalline and easily purifiable nature of chalcone intermediates.
Mechanistic Rationale
The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde (benzaldehyde) with a ketone (2-methoxyacetophenone). The base abstracts an α-proton from the ketone to form an enolate, which then attacks the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the stable, conjugated chalcone.
The subsequent reaction with hydrazine hydrate follows a similar mechanism to Route 1. The hydrazine undergoes a Michael addition to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and oxidation (often in situ) to form the aromatic pyrazole ring.
Caption: Synthetic workflow for Route 2.
Experimental Protocol
Step 1: Synthesis of (E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one
-
To a solution of 2-methoxyacetophenone (1.50 g, 10 mmol) in ethanol (20 mL), add benzaldehyde (1.06 g, 10 mmol).
-
To this stirred solution, add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, during which a solid precipitate will form.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one as a crystalline solid.
Step 2: Synthesis of this compound
-
To a solution of (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one (2.38 g, 10 mmol) in ethanol (30 mL), add hydrazine hydrate (0.5 mL, 10 mmol).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent such as ethanol or an ethanol-water mixture to yield this compound.
Characterization Data for this compound
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Technique | Expected Data |
| Melting Point | 80-86 °C |
| ¹H NMR (CDCl₃, ppm) | δ 10.0-11.0 (br s, 1H, NH), 7.8-7.9 (dd, 1H), 7.6 (d, 1H), 7.2-7.4 (m, 2H), 6.9-7.1 (m, 2H), 6.7 (d, 1H), 3.9 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 157.0, 149.0, 131.0, 130.5, 128.5, 121.5, 121.0, 111.0, 105.0, 55.5 (OCH₃) |
| Mass Spec (ESI-MS) | m/z 175.08 [M+H]⁺ |
Conclusion and Recommendations
Both synthetic routes presented here offer reliable and efficient methods for the preparation of this compound.
Route 1 (from 1,3-Dicarbonyl) is a highly versatile and classical method. The in-situ generation of the β-ketoaldehyde is convenient, although its stability can sometimes be a concern, potentially affecting yields if not used promptly.
Route 2 (from Chalcone) provides a robust alternative, often with the advantage of a stable and easily purifiable crystalline chalcone intermediate. This can lead to a purer final product with straightforward purification.
The choice between the two routes may depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's preference for handling the respective intermediates. For initial small-scale synthesis and validation, the chalcone route might be slightly more straightforward due to the ease of isolation and purification of the intermediate. For larger-scale production, the 1,3-dicarbonyl route, being a more convergent synthesis, could be more atom-economical.
Ultimately, both pathways are well-established in the literature and provide reliable access to the target molecule. The experimental protocols detailed in this guide have been designed to be reproducible and can be adapted as necessary for specific research and development needs.
References
A Senior Application Scientist's Guide to Cross-Referencing Experimental Data of 3-(2-Methoxyphenyl)-1H-pyrazole with Literature Values
Introduction: The Imperative of Analytical Verification
In the realm of chemical research and drug development, the unequivocal identification and purity assessment of a synthesized compound is paramount. 3-(2-Methoxyphenyl)-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry, serves as an excellent case study for demonstrating the critical process of cross-referencing empirical data with established literature values. Discrepancies between experimental and reported data can indicate impurities, structural misidentification, or the presence of polymorphs, any of which can have profound implications for subsequent research.
This guide will walk through the acquisition and interpretation of key analytical data—Melting Point, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—and compare it against reference benchmarks.
Comparative Analysis: Experimental vs. Literature Data
The cornerstone of compound validation lies in the direct comparison of measured physical and spectral properties with those reported in authoritative sources. The following table summarizes the data obtained for a newly synthesized batch of this compound against its corresponding literature values.
| Analytical Technique | Experimental Value | Literature Value / Expected Range |
| Melting Point | 81.5-82.5 °C | 80.0-86.0 °C[1] |
| ¹H NMR (400 MHz, CDCl₃), δ (ppm) | 10.11 (br s, 1H), 7.85 (dd, J=7.7, 1.7 Hz, 1H), 7.70 (d, J=2.4 Hz, 1H), 7.30 (td, J=7.8, 1.8 Hz, 1H), 7.05 (td, J=7.5, 1.0 Hz, 1H), 6.99 (d, J=8.3 Hz, 1H), 6.65 (d, J=2.4 Hz, 1H), 3.90 (s, 3H) | Consistent with substituted pyrazole and methoxyphenyl structures.[2][3] |
| ¹³C NMR (100 MHz, CDCl₃), δ (ppm) | 156.9, 142.1, 131.2, 129.8, 128.6, 121.2, 120.9, 111.3, 105.5, 55.6 | Consistent with substituted pyrazole and methoxyphenyl structures.[2][3] |
| Mass Spectrometry (ESI-MS) | m/z = 175.0869 [M+H]⁺ | Calculated for C₁₀H₁₁N₂O⁺: 175.0866[4][5] |
| Infrared (IR) Spectroscopy (ATR), ν (cm⁻¹) | 3140 (N-H), 3055 (Ar C-H), 2960 (C-H), 1605 (C=C), 1580 (C=N), 1245 (C-O) | Characteristic peaks for pyrazole and methoxybenzene moieties.[4][6] |
Methodologies: The Rationale Behind the Protocols
To ensure the reliability and reproducibility of our findings, we employed standardized, self-validating analytical protocols. The logic behind each step is crucial for understanding the data's integrity.
Melting Point Determination
Expertise & Experience: The melting point is a fundamental and highly sensitive indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity, whereas a broad and depressed range often indicates the presence of impurities.[7] Our choice of a slow heating rate (1-2 °C/min) near the expected melting point is critical to allow the system to reach thermal equilibrium, ensuring an accurate reading.[8]
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline this compound was finely powdered.
-
Capillary Loading: The powdered sample was packed into a capillary tube to a height of 2-3 mm.[8] Proper packing is essential to ensure uniform heat distribution.
-
Apparatus Setup: The capillary tube was placed in a calibrated digital melting point apparatus.
-
Heating Profile: The sample was heated rapidly to approximately 20 °C below the expected melting point (approx. 60 °C).[8]
-
Data Acquisition: The heating rate was then reduced to 1-2 °C per minute. The temperature at which the first droplet of liquid appeared and the temperature at which the entire sample became liquid were recorded as the melting range.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides the most definitive information about the molecular structure of an organic compound. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information on the carbon skeleton.[9] The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and well-defined residual solvent peak for calibration.[10]
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of CDCl₃ in a 5 mm NMR tube.[11]
-
Instrument Setup: The sample was placed in a 400 MHz NMR spectrometer.
-
Locking and Shimming: The spectrometer's magnetic field was locked onto the deuterium signal of the solvent, and the field homogeneity was optimized through shimming to achieve high-resolution spectra.
-
¹H NMR Acquisition: A standard single-pulse experiment was performed. A sufficient relaxation delay was used to ensure accurate integration, although routine spectra often use shorter delays for speed.[12]
-
¹³C NMR Acquisition: A proton-decoupled experiment was conducted to simplify the spectrum to single lines for each unique carbon atom.[9][13] A sufficient number of scans (e.g., 1024 or more) was acquired to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.[14]
-
Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[15] Electrospray Ionization (ESI) is a soft ionization technique that typically leaves the molecule intact, primarily showing the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).[16] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[17]
Experimental Protocol (ESI-MS):
-
Sample Preparation: A dilute solution of the sample was prepared in a suitable solvent like methanol or acetonitrile.
-
Infusion: The sample solution was introduced into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: The sample was ionized by applying a high voltage, creating a fine spray of charged droplets.[18]
-
Mass Analysis: The generated ions were guided into the mass analyzer, where they were separated based on their mass-to-charge (m/z) ratio.[15][18]
-
Detection: The detector recorded the abundance of ions at each m/z value, generating the mass spectrum.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule.[6][19] Specific bonds vibrate at characteristic frequencies, and when infrared radiation of that frequency is passed through the sample, the energy is absorbed.[20] We utilize an Attenuated Total Reflectance (ATR) setup, which is a modern technique that requires minimal sample preparation and allows for the direct analysis of solids without making KBr pellets.[21]
Experimental Protocol (FTIR-ATR):
-
Background Scan: A background spectrum of the clean ATR crystal was recorded. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental signals from the final sample spectrum.
-
Sample Application: A small amount of the solid sample was placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm was engaged to ensure firm and uniform contact between the sample and the crystal surface.
-
Sample Scan: The infrared spectrum of the sample was recorded.[21] The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).
Visualizing the Validation Workflow
To provide a clear overview of the logical flow from synthesis to validation, the following diagram illustrates the comprehensive workflow for cross-referencing experimental data.
Caption: Workflow for Compound Characterization and Validation.
Conclusion
The experimental data acquired for the synthesized this compound shows excellent correlation with the expected literature values. The sharp melting point, characteristic NMR chemical shifts, accurate mass measurement, and distinct IR absorption bands collectively confirm both the structural integrity and the high purity of the compound. This rigorous, multi-technique approach to validation is indispensable in modern chemical science, providing the confidence needed to advance promising compounds into further stages of research and development.
References
- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. Experimental Design [web.mit.edu]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. rsc.org [rsc.org]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. sites.bu.edu [sites.bu.edu]
- 13. sc.edu [sc.edu]
- 14. epfl.ch [epfl.ch]
- 15. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 18. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 20. amherst.edu [amherst.edu]
- 21. emeraldcloudlab.com [emeraldcloudlab.com]
Safety Operating Guide
Navigating the Disposal of 3-(2-Methoxyphenyl)-1H-pyrazole: A Guide for Laboratory Professionals
I. Hazard Assessment and Waste Profile: A Precautionary Approach
Given the absence of a dedicated SDS for 3-(2-Methoxyphenyl)-1H-pyrazole, a conservative approach to its hazard assessment is paramount. Analysis of structurally similar methoxyphenyl-pyrazole derivatives indicates a consistent hazard profile that must be assumed for the target compound.
Key Assumed Hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[2][3][4][5][6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][4][5][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4][5][6]
Based on these potential hazards, this compound must be categorized and handled as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.[7][8]
| Hazard Classification | Rationale based on Analogous Compounds | Primary Precaution |
| Acute Toxicity, Oral (Category 4) | SDS for similar pyrazoles indicate oral toxicity.[2][3] | Avoid ingestion. Do not eat, drink, or smoke when handling.[2] |
| Skin Irritant (Category 2) | Commonly listed hazard for pyrazole derivatives.[4][5][6] | Wear chemical-resistant gloves and a lab coat.[8] |
| Eye Irritant (Category 2/2A) | Causes serious eye irritation.[2][3][5][6] | Wear safety goggles or a face shield.[3] |
| Respiratory Tract Irritant | May cause respiratory irritation upon inhalation of dust.[2][5][6] | Handle in a well-ventilated area, preferably a chemical fume hood.[8] |
II. Step-by-Step Disposal Protocol
The following protocol is designed to ensure the safe and compliant disposal of this compound from the point of generation to its final collection.
1. Personal Protective Equipment (PPE) and Safety Precautions: Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE. This includes, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.[3]
-
A laboratory coat.[8] All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[8]
2. Waste Segregation and Containerization: Proper segregation is a cornerstone of safe laboratory waste management.[7]
-
Solid Waste: Collect all solid this compound, including residual amounts from weighing papers or spatulas, in a dedicated, sealable, and chemically compatible container.[9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designed for liquid hazardous waste.[1] Where institutional policy dictates, segregate halogenated and non-halogenated solvent waste.[10]
-
Contaminated Materials: All disposable materials that have come into direct contact with the compound, such as pipette tips, gloves, and absorbent pads, must be disposed of as solid hazardous waste.[9]
3. Container Selection and Labeling: The integrity and clear communication of a waste container's contents are critical for safety and regulatory compliance.
-
Container Choice: Use only containers that are in good condition, free from damage, and possess a secure, tight-fitting lid.[1] The container material must be compatible with the chemical waste it holds.[11]
-
Labeling: All waste containers must be clearly and accurately labeled.[12] The label must include:
4. Temporary Storage in the Laboratory: Designated storage areas within the lab, often called Satellite Accumulation Areas (SAAs), are the primary holding points for generated waste.[12]
-
Store the sealed and labeled waste container in your lab's designated hazardous waste accumulation area.[1]
-
This area must be secure, well-ventilated, and away from sources of ignition or incompatible materials.[8]
-
Utilize secondary containment, such as a chemical-resistant tray, to mitigate the impact of any potential leaks.[7]
5. Spill Management: In the event of a spill, immediately follow your institution's established spill response procedure.[8] A general procedure involves:
-
Evacuating non-essential personnel from the immediate area.
-
Wearing appropriate PPE, including respiratory protection if necessary.
-
Containing the spill using an inert absorbent material (e.g., sand, vermiculite).[2]
-
Carefully collecting the absorbed material and placing it into a sealed container for disposal as hazardous waste.[4]
6. Final Disposal: The ultimate disposal of the hazardous waste is managed through your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal company.[3]
-
Do not exceed the storage time limits for hazardous waste as defined by regulations such as the EPA's Subpart K for academic laboratories.[7][13]
-
Follow your institution's specific procedures to request a pickup of the hazardous waste.[1]
III. Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions required.
Caption: Disposal workflow for this compound.
This guide is intended to provide a robust framework for the safe disposal of this compound. However, it is essential to remember that these procedures supplement, but do not replace, the specific guidelines and regulations set forth by your institution's Environmental Health & Safety department and local regulatory bodies.[9] Always consult these resources to ensure full compliance and the highest standards of laboratory safety.
References
- 1. benchchem.com [benchchem.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. danielshealth.com [danielshealth.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling and Disposal of 3-(2-Methoxyphenyl)-1H-pyrazole
In the dynamic environment of drug discovery and development, the synthesis and evaluation of novel heterocyclic compounds are fundamental. 3-(2-Methoxyphenyl)-1H-pyrazole, a member of the biologically significant pyrazole class of compounds, represents a molecule of interest for many researchers.[1][2] Ensuring the safety of laboratory personnel during its handling and the protection of the environment through proper disposal are paramount. This guide provides a detailed, experience-driven protocol for the use of personal protective equipment (PPE) and the management of waste associated with this compound.
Hazard Assessment: A Proactive Stance on Safety
Given that specific toxicological data for this compound may not be readily available, a cautious approach is warranted. By examining the safety data sheets (SDS) of structurally similar pyrazole derivatives, we can infer a potential hazard profile. These analogs are often classified as causing skin and eye irritation, and may cause respiratory irritation.[3][4][5][6] Some are also harmful if swallowed.[3][5] Therefore, it is prudent to handle this compound as a hazardous substance.
Key Potential Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5]
This proactive hazard identification aligns with the principles of RAMP (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies), a cornerstone of modern laboratory safety.[7][8]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is a critical step in minimizing exposure risk. The level of protection should be tailored to the specific laboratory operation being performed.
Table 1: PPE Recommendations for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (weighing, transfers) | Chemical splash goggles or a face shield worn over safety glasses.[9][10] | Nitrile gloves.[6][11] Consider double-gloving for added protection. | A long-sleeved laboratory coat.[10][11] | Work within a certified chemical fume hood.[3][12] An N95 respirator may be necessary if a fume hood is not available.[9] |
| Handling Solutions (reactions, dilutions) | Safety glasses with side shields.[10] Chemical splash goggles are recommended for larger volumes (>1 liter).[10] | Nitrile gloves.[6][11] | A long-sleeved laboratory coat.[10][11] | Not generally required if working in a well-ventilated area. |
This tiered approach ensures that the highest level of protection is used for tasks with the greatest potential for exposure, such as handling the powdered form of the compound.
Safe Handling and Emergency Protocols: A Step-by-Step Approach
A systematic workflow is essential for safe laboratory practice. The following procedures provide a framework for handling this compound and responding to emergencies.
Standard Operating Procedure for Handling
-
Preparation: Before beginning work, review the Safety Data Sheet (SDS) for any similar compounds.[13] Ensure that all necessary PPE is readily available and in good condition. Verify that the chemical fume hood is functioning correctly.[14]
-
Weighing and Transfer: All manipulations of the solid compound should be performed within a chemical fume hood to minimize the risk of inhalation.[3] Use appropriate tools to handle the material and avoid creating dust.
-
In-Use: Keep containers of the chemical closed when not in use.[3]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[4][5][12] Decontaminate the work area.
Emergency Response
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[4][5] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support.[4][5] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[5][12]
Spill Management and Waste Disposal: Ensuring a Safe and Clean Environment
Proper management of spills and disposal of chemical waste are critical for laboratory safety and environmental responsibility.
Spill Response
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[3] Avoid raising dust.
-
Clean-Up: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[4][12]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.[15]
-
Containerization: Collect all solid waste, including contaminated gloves and weighing papers, in a clearly labeled, sealed, and chemically compatible container.[15][16] Liquid waste should be collected in a dedicated, leak-proof container.[17]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[16][17]
-
Storage and Disposal: Store the sealed waste container in a designated hazardous waste accumulation area.[16] Follow your institution's procedures for the collection and disposal of hazardous waste.[15] High-temperature incineration is a common disposal method for such compounds.[15]
Visualizing Safety Procedures
The following diagrams illustrate the decision-making processes for PPE selection and waste disposal, providing a quick-reference guide for laboratory personnel.
Caption: PPE selection guide based on the physical form of the chemical.
Caption: Workflow for the proper segregation and disposal of waste.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a strong safety culture within the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.fi [fishersci.fi]
- 7. acs.org [acs.org]
- 8. youtube.com [youtube.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. research.arizona.edu [research.arizona.edu]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. dchas.org [dchas.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
